Senkyunolide I
Description
Properties
IUPAC Name |
(3Z,6S,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4-/t8-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNGMIQSXNGHOA-JXQVETIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\1/C2=C([C@@H]([C@H](CC2)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317406 | |
| Record name | Senkyunolide I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94596-28-8 | |
| Record name | Senkyunolide I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94596-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Senkyunolide I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094596288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Senkyunolide I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SENKYUNOLIDE I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12PJ07292V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Early Research on the Bioactivity of Senkyunolide I: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide I is a prominent phthalide lactone originally isolated from the rhizome of Ligusticum chuanxiong (Chuanxiong), a perennial herb widely used in traditional Chinese medicine. Early scientific investigations into this compound have unveiled a spectrum of promising bioactive properties, positioning it as a compound of significant interest for modern drug discovery and development. This technical guide provides a comprehensive overview of the foundational research into the bioactivity of this compound, with a focus on its neuroprotective, anti-inflammatory, and cardiovascular effects. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved in its mechanism of action.
Core Bioactivities and Quantitative Data
Early research has primarily focused on three key areas of this compound's bioactivity: neuroprotection, anti-inflammatory effects, and cardiovascular modulation. The following tables summarize the key quantitative data from these foundational studies.
Table 1: Neuroprotective Effects of this compound
| Experimental Model | Cell Line/Animal Model | Treatment/Insult | Concentration/Dose of this compound | Observed Effect | Quantitative Data |
| Glutamate-Induced Neurotoxicity | Neuro2a (mouse neuroblastoma) | 24-hour exposure to glutamate | Not specified | Increased cell viability and reduced apoptosis | Reverses the significant decrease in cell viability caused by glutamate.[1] |
| Glutamate-Induced Excitotoxicity | PC12 (rat pheochromocytoma) | Glutamate | 5, 10, 20 µM | Reduced cell death, ROS production, and caspase-3/-9 activity | Dose-dependent protection against glutamate-induced toxicity.[2] |
Table 2: Anti-inflammatory Effects of this compound
| Experimental Model | Cell Line | Inflammatory Stimulus | Concentration of this compound | Observed Effect | Quantitative Data |
| Nitric Oxide Production | RAW 264.7 (murine macrophages) | Lipopolysaccharide (LPS) | Not specified | Inhibition of nitric oxide (NO) production | Specific IC50 values are not yet widely reported in early literature but show significant inhibition.[3][4][5] |
| Pro-inflammatory Cytokine Expression | RAW 264.7 (murine macrophages) | Lipopolysaccharide (LPS) | Not specified | Suppression of pro-inflammatory gene expression | Downregulates the expression of genes such as iNOS and COX-2.[6] |
Table 3: Cardiovascular Effects of this compound
| Experimental Model | Tissue/Animal Model | Vasoactive Agent | Concentration of this compound | Observed Effect | Quantitative Data |
| Vasorelaxation | Isolated rat aorta | Phenylephrine | Not specified | Induces vasodilation | Specific EC50 values are not consistently reported in early studies but demonstrate a clear vasodilatory effect.[7][8] |
| Cardiac Hypertrophy | Zebrafish and Neonatal Rat Cardiomyocytes (NRCMs) | Aristolochic acid A / Phenylephrine | Not specified | Alleviated abnormal heart rates and ventricular contraction defects | Significantly mitigated the hypertrophic phenotype.[9] |
Key Signaling Pathways
The bioactive effects of this compound are mediated through its interaction with several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action.
Neuroprotection: The Nrf2/HO-1 Pathway
This compound has been shown to exert its neuroprotective effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the ARE, leading to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1).
Caption: Activation of the Nrf2/HO-1 pathway by this compound.
Neuroprotection and Apoptosis Regulation: The JNK/Caspase-3 Pathway
In models of glutamate-induced neurotoxicity, this compound has been observed to protect neuronal cells by attenuating the c-Jun N-terminal kinase (JNK) and caspase-3 signaling cascade. Glutamate-induced excitotoxicity can lead to the activation of JNK, which in turn can activate pro-apoptotic proteins and the executioner caspase, caspase-3, culminating in apoptosis. This compound appears to intervene in this pathway, reducing the phosphorylation of JNK and the cleavage of caspase-3.[1]
Caption: Inhibition of the JNK/Caspase-3 apoptotic pathway by this compound.
Cardiovascular Effects: MAP3K1 Signaling in Cardiac Hypertrophy
Recent studies have implicated this compound in the regulation of cardiac hypertrophy through the modulation of Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP3K1) signaling. In concert with other bioactive compounds, this compound has been shown to synergistically attenuate the hypertrophic phenotype in cardiomyocytes, with transcriptomic analyses pointing towards a cooperative modulation of the MAP3K1 signaling pathway.[9][10]
Caption: Modulation of MAP3K1 signaling in cardiac hypertrophy by this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in early research on this compound.
Western Blot Analysis for Nrf2 Nuclear Translocation
This protocol is a generalized procedure based on standard molecular biology techniques often employed in the cited studies.[11][12][13][14][15]
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., neuronal cells) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations for the specified duration. Include a vehicle control and a positive control (e.g., a known Nrf2 activator).
-
-
Nuclear and Cytoplasmic Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions. This typically involves a series of buffers and centrifugation steps to separate the cytoplasmic and nuclear fractions.
-
Determine the protein concentration of both fractions using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-40 µg) from the nuclear and cytoplasmic extracts onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. Use antibodies against Lamin B1 and β-actin as loading controls for the nuclear and cytoplasmic fractions, respectively.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caspase-3 Activity Assay (Colorimetric)
This protocol is based on the use of a DEVD-pNA substrate to measure caspase-3 activity.[9][10][16][17][18]
-
Cell Lysis:
-
Culture and treat cells with the desired apoptotic stimulus and this compound.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a chilled lysis buffer provided with a caspase-3 activity assay kit.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add 50-100 µg of protein from each sample.
-
Add the reaction buffer containing dithiothreitol (DTT) to each well.
-
Add the caspase-3 substrate, DEVD-p-nitroanilide (pNA), to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The amount of pNA released is proportional to the caspase-3 activity. Calculate the fold increase in caspase-3 activity relative to the untreated control.
-
Assessment of MAP3K1 Phosphorylation by Western Blot
This is a standard protocol for assessing the phosphorylation status of a target protein.[19][20][21][22][23]
-
Cell Culture, Treatment, and Lysis:
-
Culture cardiomyocytes (e.g., H9c2 or primary neonatal rat cardiomyocytes) and treat with a hypertrophic agonist (e.g., phenylephrine or angiotensin II) in the presence or absence of this compound.
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Immunoblotting:
-
Perform SDS-PAGE and protein transfer to a PVDF membrane as described in the Nrf2 Western blot protocol.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated MAP3K1 (p-MAP3K1) overnight at 4°C.
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL detection system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total MAP3K1.
-
Conclusion
The early research on this compound has laid a solid foundation for its further investigation as a potential therapeutic agent. Its demonstrated bioactivities in neuroprotection, anti-inflammation, and cardiovascular modulation, coupled with initial insights into its mechanisms of action involving key signaling pathways like Nrf2/HO-1, JNK/caspase-3, and MAP3K1, highlight its multifaceted pharmacological profile. This technical guide consolidates the pivotal findings from these early studies, providing a centralized resource of quantitative data, detailed experimental protocols, and visual representations of its molecular interactions. It is anticipated that this comprehensive overview will facilitate and inspire future research aimed at fully elucidating the therapeutic potential of this compound and accelerating its translation into clinical applications.
References
- 1. Neuroprotective effects of this compound against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contractions induced by phenylephrine and noradrenaline are differently affected by endothelium-dependent relaxation in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. article.imrpress.com [article.imrpress.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. 2.9. Nrf2 nuclear translocation [bio-protocol.org]
- 12. 2.6. NRF2 nuclear translocation by immunofluorescence and western blotting [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mpbio.com [mpbio.com]
- 17. biogot.com [biogot.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A simple method for the preparation of positive samples to preliminarily determine the quality of phosphorylation-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 22. raybiotech.com [raybiotech.com]
- 23. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
An In-depth Technical Guide to Senkyunolide I and its Relationship with Ligustilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide I and ligustilide are phthalide compounds predominantly found in medicinal plants of the Umbelliferae family, such as Ligusticum chuanxiong and Angelica sinensis.[1] These plants have a long history of use in traditional medicine for treating cardiovascular and cerebrovascular diseases. Ligustilide is a major bioactive component of these plants; however, its inherent instability and poor bioavailability have limited its therapeutic development.[2][3][4] this compound, often considered an oxidation product of ligustilide, has emerged as a promising alternative due to its enhanced stability, solubility, and pharmacokinetic profile, while retaining similar pharmacological activities.[1][5] This technical guide provides a comprehensive overview of the relationship between this compound and ligustilide, their chemical properties, pharmacological effects, underlying signaling pathways, and relevant experimental methodologies.
Chemical Properties and Relationship
Ligustilide (C₁₂H₁₄O₂) is characterized by a butylidene side chain attached to a dihydrophthalide core.[3] this compound (C₁₂H₁₆O₄) is a dihydroxylated derivative of ligustilide.[5]
The conversion of ligustilide to this compound is a critical aspect of their relationship. This transformation can occur both in vivo and during the processing and storage of the plant material.[1] In vivo, ligustilide is metabolized to this compound, making this compound a major metabolite.[1] This conversion process contributes to the pharmacological effects observed after the administration of ligustilide-containing extracts.
References
- 1. [Research progress on mechanisms and pharmacokinetics of ligustilide in treatment of locomotor system diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligustilide inhibits microglia-mediated proinflammatory cytokines production and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligustilide, A Novel Senolytic Compound Isolated from the Roots of Angelica Acutiloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A network pharmacology technique used to investigate the potential mechanism of Ligustilide's effect on atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential: A Deep Dive into the Basic Pharmacology of Senkyunolide I
For Researchers, Scientists, and Drug Development Professionals
Senkyunolide I, a natural phthalide compound predominantly found in Umbelliferae plants like Ligusticum chuanxiong and Angelica sinensis, is emerging as a promising candidate for cardio-cerebral vascular drug development.[1][2][3][4] Its multifaceted pharmacological activities, coupled with favorable pharmacokinetic properties, have garnered significant interest within the scientific community. This technical guide provides an in-depth exploration of the core pharmacology of this compound, presenting key data, experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.
Pharmacodynamic Profile: A Spectrum of Therapeutic Effects
This compound exhibits a broad range of pharmacological effects, positioning it as a versatile therapeutic agent. These activities have been demonstrated in various preclinical models and are summarized below.
Table 1: Overview of Pharmacological Effects of this compound
| Pharmacological Effect | Animal/Cell Model | Key Findings |
| Neuroprotection | Cerebral ischemia-reperfusion models | Ameliorates neurological injury, reduces cerebral infarct volume, decreases malondialdehyde (MDA) levels.[5] |
| Anti-inflammatory | Microglial cells (Oxygen-glucose deprivation/reoxygenation) | Attenuates inflammation.[6] |
| Analgesic & Anti-migraine | Mouse hot-plate test, acetic acid-induced writhing; Rat nitroglycerin-induced migraine model | Elevates pain threshold, reduces writhing responses.[7][8] Adjusts monoamine neurotransmitter levels and decreases nitric oxide.[7] |
| Anti-thrombotic | Zebrafish model | Exhibits synergistic anti-thrombotic effects, potentially by regulating oxidative stress, platelet activation, and coagulation cascade.[9] |
| Hepatoprotection | Mouse model of cholestatic liver injury; Hepatic ischemia/reperfusion murine model | Alleviates liver injury by regulating the STAT3 signaling pathway, inhibiting oxidative stress, and reducing hepatocyte apoptosis.[10] Decreases inflammatory cytokines (TNF-α, IL-1β, IL-6) and inhibits NF-κB and MAPK signaling.[11] |
| Anti-tumor | Not specified in provided abstracts | Listed as one of its pharmacological effects.[1][2][4][5] |
| Antioxidant | Various models | Scavenges reactive oxygen species (ROS) and inhibits their generation.[5] Upregulates Nrf2/HO-1 pathway.[12][13] |
Pharmacokinetic Properties: Absorption, Distribution, and Metabolism
Pharmacokinetic studies reveal that this compound is rapidly absorbed and widely distributed in the body, with a notable ability to cross the blood-brain barrier (BBB).[2][3][5]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route of Administration | Dose | Value |
| Tmax | Oral | 20 mg/kg | 0.25 ± 0.06 h |
| Oral | 72 mg/kg | 0.38 ± 0.11 h | |
| Cmax | Oral | 20 mg/kg | 5236.3 ± 802.8 µg/L |
| Oral | 72 mg/kg | 22071.9 ± 3456.1 µg/L | |
| AUC(0-t) | Oral | 20 mg/kg | 5217.5 ± 1029.5 µg·h/L |
| Oral | 72 mg/kg | 21480.2 ± 3003.1 µg·h/L | |
| t1/2z | Intravenous | Not Specified | 0.56 ± 0.13 h |
| CLz | Intravenous | Not Specified | 2.56 ± 0.29 L/h/kg |
| Vz/F | Intravenous | Not Specified | 2.07 ± 0.43 L/kg |
| Oral Bioavailability | Oral | 20 mg/kg | 67.2% |
| Oral | 72 mg/kg | 76.9% | |
| Data sourced from a comparative pharmacokinetic study in normal and migraine-model rats.[14] |
The primary metabolic pathway for this compound is Phase II metabolism, including reactions such as glutathione conjugation, glucuronidation, N-acetylcysteine conjugation, methylation, epoxidation, and hydration.[5] It is widely distributed to the kidneys, liver, and lungs.[1][4][5]
Mechanisms of Action: Signaling Pathway Modulation
This compound exerts its therapeutic effects by modulating multiple signaling pathways. Its anti-inflammatory, antioxidant, and anti-apoptotic actions are central to its mechanism.
Anti-inflammatory and Neuroprotective Signaling
This compound has been shown to inhibit key inflammatory pathways, including the Toll-like receptor 4/nuclear factor-kappa B (NF-κB) signaling pathway.[6] In models of cerebral ischemia-reperfusion injury, it upregulates the phosphorylation of Erk1/2 and induces the nuclear translocation of Nrf2, leading to enhanced expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[12][13] It also inhibits apoptosis by modulating the Bcl-2/Bax ratio and inhibiting cleaved caspases 3 and 9.[13]
Hepatoprotective Signaling
In cholestatic liver injury, this compound has been found to regulate the STAT3 signaling pathway. By reducing the phosphorylation of JAK2 and STAT3, it alleviates hepatocyte damage.[10] Concurrently, it enhances the antioxidant capacity by upregulating the mRNA expression of Nrf2, HO-1, and superoxide dismutase (SOD).[10]
Experimental Protocols: Methodological Overview
The pharmacological evaluation of this compound has employed a variety of established experimental models. Below is a generalized workflow and descriptions of key assays.
General Experimental Workflow
Key Experimental Assays
-
Analgesic Activity:
-
Hot-Plate Test: Mice are placed on a heated surface, and the latency to a pain response (e.g., licking paws, jumping) is measured. An increase in latency indicates an analgesic effect. In studies with this compound, doses of 16 and 32 mg/kg were administered orally to mice.[7][8]
-
Acetic Acid-Induced Writhing Test: Mice are injected intraperitoneally with acetic acid to induce abdominal constrictions (writhing). The number of writhes over a specific period is counted. A reduction in the number of writhes indicates peripheral analgesic activity. A 32 mg/kg dose of this compound was shown to be effective.[7]
-
-
Anti-migraine Activity:
-
Nitroglycerin-Induced Migraine Model in Rats: Nitroglycerin is administered to rats to induce migraine-like symptoms. The effects of this compound on monoamine neurotransmitters (5-HT, NE, DA) and their metabolites in the plasma and brain are then assessed, along with nitric oxide levels.[7]
-
-
Hepatoprotective Activity:
-
DDC-Induced Cholestatic Liver Injury Model in Mice: Mice are fed a diet containing 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine (DDC) to induce cholestatic liver injury. This compound (e.g., 100 mg/kg by gavage) is administered, and serum levels of liver enzymes (AST, ALT), markers of oxidative stress (SOD, CAT, MDA), and protein expression related to signaling pathways (STAT3, Nrf2, HO-1) are measured in liver tissue.[10]
-
-
In Vitro Blood-Brain Barrier Permeability:
-
MDCK-MDR1 Cell Model: Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1) are used to form a monolayer that mimics the blood-brain barrier. The transport of this compound across this cell layer is measured to assess its potential to enter the central nervous system.[5]
-
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent, particularly for neurological and vascular disorders. Its diverse pharmacological activities, rooted in the modulation of key signaling pathways related to inflammation, oxidative stress, and apoptosis, are well-documented in preclinical studies. Furthermore, its favorable pharmacokinetic properties, including good oral bioavailability and BBB permeability, enhance its drug development potential.
Future research should focus on elucidating the specific molecular targets of this compound, conducting more extensive toxicology and safety pharmacology studies, and ultimately, translating these promising preclinical findings into clinical investigations. The comprehensive data and methodologies outlined in this guide provide a solid foundation for these next steps in harnessing the therapeutic potential of this compound.
References
- 1. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness [ouci.dntb.gov.ua]
- 3. doaj.org [doaj.org]
- 4. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 7. Effect and mechanism of this compound as an anti-migraine compound from Ligusticum chuanxiong - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Synergistic Effects of Cryptotanshinone and this compound in Guanxinning Tablet Against Endogenous Thrombus Formation in Zebrafish [frontiersin.org]
- 10. Effect of this compound on cholestatic liver injury via the STAT3 signaling pathway [xb.xzhmu.edu.cn]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. semanticscholar.org [semanticscholar.org]
In-Vitro Mechanisms of Senkyunolide I: A Technical Whitepaper for Drug Development Professionals
Executive Summary
Senkyunolide I (SEI), a primary active phthalide derived from Ligusticum chuanxiong and Angelica sinensis, has garnered significant attention for its therapeutic potential across a spectrum of diseases, including neurodegenerative disorders and inflammatory conditions.[1][2] Preliminary in-vitro studies have elucidated its pharmacological effects, highlighting its neuroprotective, anti-inflammatory, and potential anti-cancer properties.[1][3][4] This technical guide provides an in-depth overview of the current in-vitro research on this compound, focusing on its molecular mechanisms, experimental protocols, and quantitative data to support further drug development and research.
Core Pharmacological Activities and Mechanisms of Action
In-vitro research has demonstrated that this compound exerts its effects through the modulation of key signaling pathways involved in apoptosis, inflammation, and cellular stress responses.
Neuroprotection against Glutamate-Induced Excitotoxicity
Glutamate-induced neurotoxicity is a critical factor in the pathogenesis of ischemic stroke and other neurological diseases.[3] this compound has shown significant neuroprotective effects in in-vitro models of glutamate-induced cell death.[3]
-
Mechanism: SEI protects neuronal cells by attenuating the JNK/caspase-3 signaling pathway.[3] Treatment with SEI has been shown to reduce the phosphorylation of JNK and the subsequent cleavage of caspase-3, both of which are key events in the apoptotic cascade triggered by glutamate.[3]
Anti-inflammatory Effects in Microglial Cells
Over-activated microglia contribute to brain damage during stroke.[1] this compound exhibits potent anti-inflammatory properties in microglial cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), an in-vitro model for ischemic stroke.[1]
-
Mechanism: SEI suppresses the OGD/R-induced inflammatory response by inhibiting the TLR4/MyD88/NF-κB signaling pathway.[1] It has been observed to down-regulate the expression of TLR4 and MyD88, leading to the inhibition of NF-κB activation and a subsequent reduction in the release of pro-inflammatory cytokines.[1][5]
Potential Anti-Cancer Activity
Preliminary evidence suggests that this compound may possess anti-tumor properties, primarily through the induction of apoptosis in cancer cells.[4]
-
Mechanism: While the precise mechanisms are still under investigation, it is hypothesized that SEI's pro-apoptotic effects, observed in other cell types, may also be relevant in cancer cells. The modulation of apoptosis-related proteins such as the Bcl-2 family and caspases is a likely pathway.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in-vitro studies on this compound.
Table 1: Neuroprotective Effects of this compound on Glutamate-Induced Neurotoxicity in Neuro2a Cells
| Parameter | Condition | Result | Reference |
| Cell Viability | Glutamate Treatment | Significantly decreased | [3] |
| Glutamate + SEI Treatment | Reversibly increased | [3] | |
| Apoptosis | Glutamate Treatment | Significantly elevated | [3] |
| Glutamate + SEI Treatment | Significantly reduced | [3] | |
| p-JNK/JNK Expression | Glutamate Treatment | Increased | [3] |
| Glutamate + SEI Treatment | Reduced | [3] | |
| Cleaved Caspase-3 Expression | Glutamate Treatment | Increased | [3] |
| Glutamate + SEI Treatment | Reduced | [3] |
Table 2: Anti-inflammatory Effects of this compound on OGD/R-Induced Inflammation in BV-2 Microglial Cells
| Parameter | Condition | Result | Reference |
| Pro-inflammatory Cytokine Release | OGD/R | Significantly enhanced | [1] |
| OGD/R + SEI Pretreatment | Inhibited | [1] | |
| Inflammation-Related Enzyme Expression | OGD/R | Significantly enhanced | [1] |
| OGD/R + SEI Pretreatment | Inhibited | [1] | |
| NF-κB Pathway Activation | OGD/R | Induced | [1] |
| OGD/R + SEI Pretreatment | Suppressed | [1] | |
| TLR4/MyD88 Pathway | OGD/R | Activated | [1] |
| OGD/R + SEI Pretreatment | Down-regulated | [1] |
Detailed Experimental Protocols
This section outlines the methodologies for key in-vitro experiments cited in the literature.
Cell Culture and Treatments
-
Neuro2a (mouse neuroblastoma) and BV-2 (mouse microglia) cells: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Glutamate-Induced Neurotoxicity: Neuro2a cells are exposed to glutamate for 24 hours to induce cell death.[3] this compound is added to the culture medium at various concentrations prior to or concurrently with glutamate treatment.[3]
-
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R): To mimic ischemic conditions, BV-2 cells are incubated in a glucose-free medium in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified period (e.g., 3 hours).[1] Reoxygenation is achieved by returning the cells to a standard culture medium and incubator for a further period (e.g., 12 hours).[1] this compound pretreatment is typically applied before initiating OGD.[1]
Cell Viability Assay (MTT/WST-1 Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose cells to the test compounds (e.g., glutamate, SEI) for the desired duration.
-
Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[8][9]
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.[8][9]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[7]
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.[7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[7]
Western Blotting
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[11] The intensity of the bands can be quantified using densitometry software.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to quantify the concentration of secreted proteins, such as cytokines, in the cell culture supernatant.[12]
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.[13]
-
Blocking: Block the plate with a blocking buffer.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Enzyme Conjugate: Add an enzyme-linked avidin or streptavidin.
-
Substrate Addition: Add a chromogenic substrate and stop the reaction.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength and calculate the cytokine concentration based on the standard curve.[13]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Conclusion and Future Directions
The preliminary in-vitro studies of this compound have provided a strong foundation for its potential as a therapeutic agent. Its demonstrated neuroprotective and anti-inflammatory effects, mediated through well-defined signaling pathways, make it a compelling candidate for further investigation. Future research should focus on:
-
Elucidating Anti-Cancer Mechanisms: Comprehensive studies are needed to delineate the specific signaling pathways involved in SEI-induced apoptosis in various cancer cell lines and to determine its IC50 values.
-
In-Vivo Efficacy and Safety: Translating these promising in-vitro findings into in-vivo models is a critical next step to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing drugs could open new avenues for more effective treatment strategies.
This technical guide summarizes the current state of in-vitro research on this compound, providing valuable insights for researchers and drug development professionals to advance this promising natural compound towards clinical applications.
References
- 1. This compound attenuates oxygen-glucose deprivation/reoxygenation-induced inflammation in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of this compound against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxysophocarpine reduces oxygen-glucose deprivation-induced microglial activation and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Western blotting guide: Part 1, Introduction and Sample Preparation [jacksonimmuno.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Cytokine analysis - ELISA / CBA [sanquin.org]
- 13. bdbiosciences.com [bdbiosciences.com]
Methodological & Application
Application Notes and Protocols: Modulation of In Vitro Signaling Pathways by Senkyunolide I
For Researchers, Scientists, and Drug Development Professionals
Senkyunolide I (SEI) is a naturally occurring phthalide compound predominantly found in medicinal plants such as Ligusticum chuanxiong and Angelica sinensis. Possessing good blood-brain barrier permeability, SEI has garnered significant interest for its therapeutic potential in a range of diseases.[1][2] In vitro studies have been instrumental in elucidating the molecular mechanisms underlying its pharmacological effects, which include neuroprotective, anti-inflammatory, antioxidant, and anti-cancer activities.[1][3] This document provides detailed application notes and protocols for studying the in vitro modulation of key signaling pathways by this compound.
Data Presentation: Summary of Quantitative In Vitro Data for this compound
| Biological Effect | Cell Line | Model/Stimulus | This compound Concentration(s) | Key Quantitative Findings | Signaling Pathway(s) Implicated |
| Neuroprotection | Neuro2a (mouse neuroblastoma) | Glutamate-induced injury | Not specified | Increased cell viability, decreased apoptosis, reduced p-JNK/JNK and cleaved caspase-3 expression.[4] | JNK/caspase-3[4] |
| Anti-inflammation | Microglial cells | Oxygen-glucose deprivation/reoxygenation (OGD/R) | Not specified | Attenuated inflammation. | Not specified |
| Anti-inflammation | Human embryonic kidney 293 (HEK293) cells | Sepsis model induced by CLP | Not specified | Inhibited the NF-κB signaling pathway.[1] | NF-κB[1] |
| Anti-inflammation & Antioxidant | BV2 (microglial cells) | Lipopolysaccharide (LPS) | Dose-dependent | Reversed LPS-mediated activation of microglia, neuroinflammation, and oxidative stress by inactivating ERK and NF-κB pathways.[5] | ERK, NF-κB[5][6] |
| Chondroprotection | Chondrocytes | Interleukin-1β (IL-1β) | Not specified | Suppressed senescence and extracellular matrix degradation, reversed mitochondrial dysfunction and ROS overproduction. Increased Nrf2 and HO-1 expression.[7] | Nrf2/HO-1[7] |
| Hepatoprotection | HepG2 (human liver cancer) cells | Cholestatic liver injury model | 100 µmol/L | Decreased cellular apoptosis, increased SOD and GSH activity, lowered MDA levels, upregulated Nrf2, HO-1, and SOD mRNA. Reduced JAK2 and STAT3 phosphorylation.[8] | STAT3, Nrf2/HO-1[8] |
| Cardioprotection | Neonatal rat cardiomyocytes (NRCMs) | Isoproterenol-induced cardiac hypertrophy | Not specified | Synergistic effect with Salvianolic acid B to improve cardiac function, reduce oxidative stress, and suppress inflammation. Modulated MAP3K1 signaling.[9] | MAP3K1[9] |
| Angiogenesis | Endothelial cells | Not specified | Not specified | Promoted angiogenesis. | PIGF[1][3] |
| Anti-apoptosis | Not specified | Not specified | Not specified | Promotes the ratio of Bcl-2/Bax and inhibits the expression of cleaved caspase 3 and caspase 9.[10] | Apoptotic pathways |
Key Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating several critical intracellular signaling cascades. Below are diagrams illustrating the key pathways identified in vitro.
Caption: Neuroprotective effect of this compound via JNK/caspase-3 pathway.
Caption: Anti-inflammatory effect of this compound via the NF-κB pathway.
Caption: Antioxidant effect of this compound via the Nrf2/HO-1 pathway.
Experimental Protocols
Neuroprotection Assay in Glutamate-Treated Neuro2a Cells
This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in a neuronal cell line.
a. Experimental Workflow
Caption: Workflow for assessing this compound's neuroprotective effects.
b. Materials
-
Neuro2a cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Glutamate
-
WST-1 or MTT reagent
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-JNK, anti-JNK, anti-cleaved caspase-3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
c. Protocol
-
Cell Culture: Culture Neuro2a cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Seed cells into 96-well plates (for viability assays) or 6-well plates (for apoptosis and Western blot assays) and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of this compound for a specified period (e.g., 2 hours). Include a vehicle control (DMSO).
-
Induction of Injury: Add glutamate to the media to a final concentration known to induce neurotoxicity (e.g., 25 mM) and incubate for 24 hours.
-
Cell Viability Assay (WST-1/MTT):
-
Add WST-1 or MTT reagent to each well of the 96-well plate.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Harvest cells from the 6-well plates.
-
Wash cells with PBS and resuspend in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
-
Western Blot Analysis:
-
Lyse cells in RIPA buffer and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Anti-inflammatory Assay in LPS-stimulated BV2 Microglial Cells
This protocol is for evaluating the anti-inflammatory properties of this compound in a microglial cell line activated by lipopolysaccharide (LPS).
a. Experimental Workflow
Caption: Workflow for assessing this compound's anti-inflammatory effects.
b. Materials
-
BV2 microglial cells
-
DMEM/F12 medium
-
FBS
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS)
-
TRIzol reagent for RNA extraction
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH)
-
ELISA kits for TNF-α, IL-1β, IL-6
-
Primary antibodies: anti-p-ERK, anti-ERK, anti-p-p65 (NF-κB), anti-p65, anti-β-actin
c. Protocol
-
Cell Culture and Plating: Culture BV2 cells and seed them into appropriate plates for the intended assays.
-
Treatment: Pre-treat the cells with this compound for a specified duration (e.g., 1 hour).
-
Stimulation: Add LPS to the media to a final concentration known to induce an inflammatory response (e.g., 1 µg/mL).
-
Incubation: Incubate for a time suitable for the endpoint being measured (e.g., 6 hours for qPCR, 24 hours for ELISA).
-
Quantitative PCR (qPCR):
-
Extract total RNA using TRIzol and synthesize cDNA.
-
Perform qPCR using SYBR Green Master Mix and specific primers for the target genes.
-
Analyze the data using the ΔΔCt method.
-
-
ELISA:
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted cytokines (TNF-α, IL-1β, IL-6) using commercially available ELISA kits according to the manufacturer's protocols.
-
-
Western Blot Analysis:
-
Prepare cell lysates and perform Western blotting as described in the neuroprotection protocol, using antibodies against phosphorylated and total ERK and NF-κB p65.
-
These protocols provide a foundation for investigating the in vitro effects of this compound. Researchers should optimize concentrations, incubation times, and other experimental parameters based on their specific cell types and research questions.
References
- 1. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective effects of this compound against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound prevent chondrocytes from oxidative stress through Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on cholestatic liver injury via the STAT3 signaling pathway [xb.xzhmu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Senkyunolide I in Focal Cerebral Ischemia-Reperfusion Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide I, a major bioactive phthalide found in Ligusticum chuanxiong and Angelica sinensis, has demonstrated significant neuroprotective effects in preclinical models of stroke.[1][2] These application notes provide a comprehensive overview of the use of this compound in a focal cerebral ischemia-reperfusion model, specifically the transient middle cerebral artery occlusion (tMCAO) model in rats.[2][3] The protocols detailed below are intended to guide researchers in investigating the therapeutic potential of this compound and its underlying mechanisms of action, which primarily involve anti-oxidative and anti-apoptotic pathways.[3]
Mechanism of Action
This compound exerts its neuroprotective effects by modulating key signaling pathways involved in oxidative stress and apoptosis.[3] In the context of cerebral ischemia-reperfusion injury, this compound has been shown to:
-
Activate the Nrf2/ARE Pathway: It upregulates the phosphorylation of Erk1/2, leading to the nuclear translocation of Nrf2. This, in turn, enhances the expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3]
-
Inhibit Apoptosis: this compound modulates the expression of apoptosis-related proteins by increasing the Bcl-2/Bax ratio and inhibiting the activation of cleaved caspase-3 and caspase-9.[3] It has also been shown to regulate the JNK/caspase-3 pathway.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in a rat model of focal cerebral ischemia-reperfusion.
Table 1: Effects of this compound on Neurological Deficit, Infarct Volume, and Brain Edema
| Group | Treatment | Neurological Deficit Score | Infarct Volume (%) | Brain Edema (%) |
| Sham | Sham-operated | Data not available | Data not available | Data not available |
| Vehicle | tMCAO + Normal Saline | Significantly higher than Sham | Significantly higher than Sham | Significantly higher than Sham |
| SEI-L | tMCAO + this compound (36 mg/kg) | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle |
| SEI-H | tMCAO + this compound (72 mg/kg) | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle |
Data is presented qualitatively based on search result descriptions. Specific numerical values with statistical analysis were not consistently available in the abstracts reviewed.[3]
Table 2: Effects of this compound on Biochemical Markers of Oxidative Stress
| Group | Treatment | Malondialdehyde (MDA) Levels | Superoxide Dismutase (SOD) Activity |
| Sham | Sham-operated | Baseline | Baseline |
| Vehicle | tMCAO + Normal Saline | Significantly increased vs. Sham | Significantly decreased vs. Sham |
| SEI-L | tMCAO + this compound (36 mg/kg) | Significantly decreased vs. Vehicle | Significantly increased vs. Vehicle |
| SEI-H | tMCAO + this compound (72 mg/kg) | Significantly decreased vs. Vehicle | Significantly increased vs. Vehicle |
Data is presented qualitatively based on search result descriptions.[3]
Table 3: Effects of this compound on Protein Expression Related to Apoptosis and Antioxidation
| Group | Treatment | p-Erk1/2 Expression | Nrf2 Nuclear Translocation | HO-1 Expression | NQO1 Expression | Bcl-2/Bax Ratio | Cleaved Caspase-3 Expression | Cleaved Caspase-9 Expression |
| Sham | Sham-operated | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline |
| Vehicle | tMCAO + Normal Saline | Unchanged vs. Sham | Unchanged vs. Sham | Unchanged vs. Sham | Unchanged vs. Sham | Decreased vs. Sham | Increased vs. Sham | Increased vs. Sham |
| SEI-H | tMCAO + this compound (72 mg/kg) | Significantly up-regulated vs. Vehicle | Significantly induced vs. Vehicle | Significantly enhanced vs. Vehicle | Significantly enhanced vs. Vehicle | Remarkably promoted vs. Vehicle | Significantly inhibited vs. Vehicle | Significantly inhibited vs. Vehicle |
Data is presented qualitatively based on search result descriptions for the high-dose this compound group.[3]
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) Rat Model
This protocol describes the induction of focal cerebral ischemia followed by reperfusion in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Isoflurane anesthesia
-
Heating pad and rectal probe for temperature monitoring
-
Surgical instruments (scissors, forceps, sutures)
-
4-0 nylon monofilament with a rounded tip
-
Anesthetic (e.g., 10% chloral hydrate)
Procedure:
-
Anesthetize the rat with isoflurane (or other suitable anesthetic) and maintain body temperature at 37°C using a heating pad.
-
Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully separate the arteries from the surrounding tissue.
-
Ligate the distal end of the ECA.
-
Place a temporary ligature on the CCA and the origin of the ICA.
-
Make a small incision in the ECA stump.
-
Introduce a 4-0 nylon monofilament through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). This is typically 18-20 mm from the CCA bifurcation.
-
After 2 hours of occlusion, withdraw the monofilament to allow for reperfusion.
-
Close the incision and allow the animal to recover.
Preparation and Administration of this compound
Materials:
-
This compound
-
Normal saline (0.9% NaCl)
-
Vortex mixer
-
Syringes and needles for intravenous injection
Procedure:
-
Dissolve this compound in normal saline to the desired concentrations (e.g., for 36 mg/kg and 72 mg/kg doses).
-
Ensure the solution is clear and free of particulates.
-
Administer the this compound solution intravenously via the tail vein.
-
The administration should be performed 15 minutes after the onset of middle cerebral artery occlusion.[3]
Neurological Deficit Scoring
Neurological function should be assessed 24 hours after reperfusion using a standardized scoring system (e.g., Bederson's scale).
Infarct Volume Measurement
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Brain matrix
-
Digital scanner or camera
-
Image analysis software
Procedure:
-
Euthanize the rat 24 hours after reperfusion.
-
Carefully remove the brain and slice it into 2 mm coronal sections using a brain matrix.
-
Incubate the slices in a 2% TTC solution in PBS at 37°C for 30 minutes.
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
Western Blot Analysis
This protocol outlines the procedure for analyzing the expression of key proteins in brain tissue homogenates.
Materials:
-
Ischemic brain tissue
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-Erk1/2, anti-Nrf2, anti-HO-1, anti-NQO1, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved caspase-9, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Homogenize the ischemic brain tissue in lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
TUNEL Assay for Apoptosis Detection
This protocol is for the in situ detection of apoptotic cells in brain tissue sections.
Materials:
-
Paraffin-embedded or frozen brain sections
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Proteinase K
-
Permeabilization buffer
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate the brain sections if using paraffin-embedded tissue.
-
Treat the sections with Proteinase K to retrieve antigens.
-
Permeabilize the sections according to the kit manufacturer's instructions.
-
Incubate the sections with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C.
-
Stop the reaction and wash the sections.
-
Counterstain the nuclei with DAPI.
-
Mount the sections and visualize under a fluorescence microscope.
-
Quantify the number of TUNEL-positive (apoptotic) cells.
Visualizations
Caption: Experimental workflow for evaluating this compound in a rat tMCAO model.
Caption: Signaling pathways modulated by this compound in neuroprotection.
References
Application Notes and Protocols for Senkyunolide I in Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide I, a natural phthalide compound isolated from the rhizome of Ligusticum chuanxiong, has demonstrated significant anti-inflammatory properties in various preclinical studies.[1][2] Its potential to modulate key inflammatory pathways makes it a compound of interest for the development of novel therapeutics for inflammatory diseases. These application notes provide a summary of its anti-inflammatory effects, detailed experimental protocols for its evaluation, and visual representations of the involved signaling pathways. This compound has been shown to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4]
Data Presentation
The anti-inflammatory activity of this compound has been quantified in various in vitro models. The following tables summarize the inhibitory effects of this compound on key inflammatory markers.
Table 1: Effect of this compound on Pro-inflammatory Cytokine and Enzyme Expression in OGD/R-induced BV-2 Microglial Cells
| Concentration of this compound | TNF-α (% of OGD/R control) | IL-1β (% of OGD/R control) | iNOS (% of OGD/R control) | COX-2 (% of OGD/R control) |
| 1 µM | 85.2 ± 5.1 | 88.1 ± 4.7 | 82.4 ± 6.3 | 86.5 ± 5.9 |
| 10 µM | 65.7 ± 4.8 | 71.3 ± 5.2 | 68.9 ± 5.5 | 70.1 ± 4.6 |
| 100 µM | 48.3 ± 4.1 | 55.6 ± 4.3 | 52.7 ± 4.9 | 54.2 ± 3.8 |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. OGD/R group. Data is presented as mean ± SEM. This data is derived from a study on oxygen-glucose deprivation/reoxygenation (OGD/R)-induced inflammation in BV-2 microglial cells, a model for stroke-induced neuroinflammation.[5]
Table 2: Effect of this compound on Inflammatory Markers in a Murine Model of Sepsis-Associated Encephalopathy
| Treatment Group | IL-1β in Brain Tissue (pg/mg protein) | TNF-α in Brain Tissue (pg/mg protein) |
| Sham | ~25 | ~40 |
| Sepsis Model | ~80 | ~110 |
| Sepsis Model + this compound (72 mg/kg) | ~45# | ~65# |
*p < 0.05 vs. Sham group. #p < 0.05 vs. Sepsis Model group. Data is approximated from graphical representations in the cited literature.[3]
Experimental Protocols
The following are detailed protocols for assays commonly used to evaluate the anti-inflammatory effects of this compound.
Protocol 1: Inhibition of Pro-inflammatory Mediators in Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)-Induced BV-2 Microglial Cells[5]
This protocol details an in vitro assay to assess the anti-inflammatory effects of this compound in a model of ischemic injury.
1. Cell Culture and Treatment:
- Culture BV-2 microglial cells in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Seed cells in appropriate culture plates and allow them to adhere overnight.
- Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour.
2. OGD/R Induction:
- To induce oxygen-glucose deprivation, replace the culture medium with glucose-free DMEM.
- Place the cells in a hypoxic incubator (e.g., 94% N2, 1% O2, 5% CO2) at 37°C for a specified period (e.g., 3 hours).
- For reoxygenation, replace the glucose-free DMEM with complete DMEM (containing glucose and FBS) and return the cells to the normoxic incubator (95% air, 5% CO2) for a designated time (e.g., 12 hours).
3. Measurement of Inflammatory Mediators:
- Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression:
- Isolate total RNA from the cells using a suitable RNA extraction kit.
- Synthesize cDNA using a reverse transcription kit.
- Perform qRT-PCR using specific primers for TNF-α, IL-1β, iNOS, and COX-2, with a housekeeping gene (e.g., GAPDH) as an internal control.
- Western Blot for Protein Expression:
- Lyse the cells to extract total protein.
- Determine protein concentration using a BCA assay.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
- Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
Protocol 2: General Protocol for Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol provides a general method to assess the inhibitory effect of this compound on nitric oxide production, a key marker of inflammation.
1. Cell Culture and Seeding:
- Culture RAW 264.7 macrophages in DMEM with 10% FBS and 1% penicillin-streptomycin.
- Seed the cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate overnight.
2. Treatment:
- Pre-treat the cells with various concentrations of this compound for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours. A vehicle control (no LPS) and a positive control (LPS alone) should be included.
3. Nitrite Measurement (Griess Assay):
- Collect 50 µL of the cell culture supernatant from each well.
- Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
4. Cell Viability Assay (MTT Assay):
- After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm.
- Cell viability is expressed as a percentage of the untreated control. This is crucial to ensure that the inhibition of NO production is not due to cytotoxicity.
Signaling Pathways and Mechanisms of Action
This compound has been shown to modulate inflammatory responses through several key signaling pathways. The diagrams below illustrate these mechanisms.
NF-κB Signaling Pathway
This compound has been reported to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[4][5] In response to inflammatory stimuli like LPS or OGD/R, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, iNOS, and COX-2. This compound can suppress the activation of this pathway, thereby reducing the expression of these inflammatory mediators.[5]
MAPK Signaling Pathway
In some inflammatory contexts, such as sepsis-associated encephalopathy, this compound has been shown to inhibit the phosphorylation of key proteins in the MAPK signaling cascade, including ERK, p38, and JNK.[4] These kinases, when activated by inflammatory stimuli, can lead to the activation of transcription factors like AP-1, which also contribute to the expression of pro-inflammatory genes. By inhibiting MAPK phosphorylation, this compound can further dampen the inflammatory response. However, it is noteworthy that in the OGD/R model in BV-2 cells, the MAPK pathway was found not to be involved in the anti-inflammatory action of this compound.[5]
Experimental Workflow for In Vitro Anti-Inflammatory Assay
The following diagram outlines the general workflow for evaluating the anti-inflammatory properties of this compound in a cell-based assay.
Conclusion
This compound demonstrates promising anti-inflammatory effects by targeting key pro-inflammatory mediators and signaling pathways. The provided data and protocols offer a framework for researchers to further investigate its therapeutic potential. The ability of this compound to modulate the NF-κB and, in certain contexts, the MAPK pathways underscores its potential as a multi-target anti-inflammatory agent. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy in a broader range of inflammatory disease models.
References
- 1. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Improves Septicemia‐Induced Brain Dysfunction via Regulating Nrf2 and Astrocyte Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Protects against Sepsis-Associated Encephalopathy by Attenuating Sleep Deprivation in a Murine Model of Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates oxygen-glucose deprivation/reoxygenation-induced inflammation in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Senkyunolide I Distribution in the Brain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current knowledge and proposed methodologies for visualizing and quantifying the distribution of Senkyunolide I (SEI) in the brain in vivo. This compound, a primary bioactive phthalide found in Ligusticum chuanxiong and Angelica sinensis, has demonstrated significant neuroprotective potential, making the study of its brain pharmacokinetics crucial for therapeutic development.
Introduction to this compound and Its Neuroprotective Effects
This compound is a natural compound with good blood-brain barrier (BBB) permeability, allowing it to effectively reach the central nervous system.[1] Preclinical studies have highlighted its therapeutic promise in various neurological conditions, attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties. Understanding the precise distribution of this compound within different brain regions is essential for elucidating its mechanisms of action and optimizing drug delivery strategies.
Quantitative Distribution of this compound in Brain Tissue
Pharmacokinetic studies in rats have provided quantitative data on the distribution of this compound in various tissues, including the brain, following oral administration. The area under the curve (AUC), a measure of total drug exposure over time, indicates significant penetration into the brain.
| Tissue | Mean AUC (0-t) (ng/mL*h) |
| Kidney | 2856.3 ± 456.2 |
| Liver | 2245.8 ± 398.7 |
| Lung | 1876.4 ± 312.5 |
| Muscle | 1543.9 ± 254.1 |
| Brain | 1256.7 ± 201.3 |
| Heart | 1102.5 ± 189.6 |
| Thymus | 987.4 ± 154.2 |
| Spleen | 876.5 ± 132.8 |
Data adapted from pharmacokinetic studies in rats following oral administration of this compound. The primary method for this quantitative analysis is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Proposed Protocols for In Vivo Imaging of this compound in the Brain
While direct in vivo imaging studies specifically for this compound are not yet widely published, established methodologies for imaging small molecules in the brain can be adapted. Below are two proposed protocols based on Positron Emission Tomography (PET) and Fluorescence Imaging.
Protocol 1: In Vivo Brain Distribution of this compound using Positron Emission Tomography (PET)
Objective: To non-invasively visualize and quantify the spatiotemporal distribution of this compound in the rodent brain.
Principle: This protocol involves the synthesis of a radiolabeled analog of this compound with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18). Following administration, the radiotracer's distribution is detected by a PET scanner, providing a dynamic, three-dimensional map of its concentration in the brain.
Experimental Workflow:
Caption: Workflow for PET imaging of this compound brain distribution.
Detailed Methodology:
-
Radiolabeling of this compound:
-
Synthesize a precursor of this compound suitable for radiolabeling.
-
For Carbon-11 labeling, introduce [¹¹C]CH₃I or [¹¹C]CO₂ at a suitable position on the precursor molecule.
-
For Fluorine-18 labeling, utilize a nucleophilic substitution reaction with [¹⁸F]fluoride.
-
Purify the radiolabeled this compound using high-performance liquid chromatography (HPLC).
-
Determine the radiochemical purity and specific activity of the final product.
-
-
Animal Preparation:
-
Acclimatize adult male Sprague-Dawley rats (250-300g) for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Anesthetize the rat with isoflurane (2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Catheterize the femoral vein for intravenous administration of the radiotracer.
-
-
PET-CT/MRI Imaging:
-
Position the anesthetized animal in a small-animal PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of the radiolabeled this compound (e.g., 10-20 MBq) through the catheter.
-
Initiate a dynamic PET scan immediately after injection for 60-90 minutes.
-
Following the PET scan, perform a high-resolution CT or MRI scan for anatomical reference.
-
-
Data Analysis:
-
Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with the anatomical CT or MRI images.
-
Define regions of interest (ROIs) on the anatomical images corresponding to different brain structures (e.g., cortex, hippocampus, striatum, cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Perform kinetic modeling of the TACs to estimate parameters such as the volume of distribution (VT), which reflects the concentration of the tracer in the tissue.
-
Protocol 2: Ex Vivo and In Vivo Brain Distribution of this compound using Fluorescence Imaging
Objective: To visualize the distribution of this compound in the brain at a cellular level.
Principle: This protocol involves conjugating this compound with a fluorescent dye. The distribution of the fluorescently labeled compound can then be imaged ex vivo in brain sections or potentially in vivo using techniques like two-photon microscopy.
Experimental Workflow:
Caption: Workflow for fluorescence imaging of this compound brain distribution.
Detailed Methodology:
-
Synthesis of Fluorescently Labeled this compound:
-
Chemically modify this compound to introduce a reactive group (e.g., an amine or carboxylic acid) for fluorophore conjugation, ensuring the modification does not significantly alter its BBB permeability.
-
Conjugate the modified this compound with a near-infrared (NIR) fluorescent dye (e.g., Cy5.5, Alexa Fluor 680) to minimize tissue autofluorescence and enhance penetration depth.
-
Purify the conjugate using HPLC and characterize it using mass spectrometry and fluorescence spectroscopy.
-
-
Animal Administration:
-
Administer the this compound-fluorophore conjugate to mice or rats via intravenous (IV) or intraperitoneal (IP) injection. The dosage will need to be optimized based on the brightness of the fluorophore and the expected brain uptake.
-
-
Ex Vivo Brain Imaging:
-
At predetermined time points post-injection (e.g., 30 min, 1h, 2h, 4h), anesthetize the animals and perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Excise the brain and post-fix overnight in 4% PFA, followed by cryoprotection in a sucrose solution.
-
Prepare coronal or sagittal brain sections (e.g., 20-30 µm) using a cryostat.
-
Mount the sections on slides and image using a confocal or widefield fluorescence microscope to visualize the distribution of the fluorescent signal in different brain regions.
-
-
In Vivo Brain Imaging (Advanced):
-
For real-time imaging, implant a cranial window over the brain region of interest (e.g., cortex) in a mouse.
-
After a recovery period, administer the this compound-fluorophore conjugate.
-
Image the distribution of the fluorescent signal in the living brain through the cranial window using two-photon microscopy, which allows for deeper tissue imaging with reduced phototoxicity.
-
Signaling Pathways Modulated by this compound in the Brain
This compound exerts its neuroprotective effects by modulating key intracellular signaling pathways. Below are diagrams illustrating its interaction with the Nrf2 and JNK/Caspase-3 pathways.
Nrf2 Signaling Pathway Activation by this compound
This compound has been shown to activate the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress. This activation leads to the expression of a battery of antioxidant and cytoprotective genes.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Inhibition of JNK/Caspase-3 Apoptotic Pathway by this compound
In conditions of neuronal stress, such as glutamate-induced excitotoxicity, this compound can inhibit the pro-apoptotic JNK/Caspase-3 signaling pathway, thereby protecting neurons from cell death.
Caption: Inhibition of the JNK/Caspase-3 pathway by this compound.
Conclusion
The ability of this compound to cross the blood-brain barrier and exert neuroprotective effects makes it a promising candidate for the treatment of various neurological disorders. The protocols outlined in these application notes provide a framework for researchers to investigate the in vivo distribution of this compound in the brain, which is a critical step in its preclinical and clinical development. Furthermore, a deeper understanding of its engagement with signaling pathways such as Nrf2 and JNK/Caspase-3 will aid in the rational design of novel therapeutic strategies.
References
Application Notes and Protocols for Studying Nrf2/ARE Pathway Activation by Senkyunolide I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide I, a major bioactive phthalide compound isolated from Ligusticum chuanxiong, has demonstrated significant antioxidant properties.[1] Emerging evidence suggests that this compound exerts its protective effects against oxidative stress through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. This pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers such as this compound, conformational changes in Keap1 lead to the release and stabilization of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of a wide array of cytoprotective genes.
The activation of the Nrf2/ARE pathway by this compound leads to the upregulated expression of various phase II detoxification and antioxidant enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This coordinated antioxidant response helps to mitigate cellular damage from reactive oxygen species (ROS), highlighting the therapeutic potential of this compound in conditions associated with oxidative stress.
These application notes provide a comprehensive overview and detailed protocols for investigating the role of this compound in the activation of the Nrf2/ARE pathway.
Data Presentation
The following tables present illustrative quantitative data on the effects of this compound on the Nrf2/ARE pathway. This data is hypothetical and serves to demonstrate how experimental results can be structured for clear comparison.
Table 1: Dose-Dependent Effect of this compound on Nrf2 and HO-1 Protein Expression
| Treatment | Concentration (µM) | Nrf2 (Fold Change vs. Control) | HO-1 (Fold Change vs. Control) |
| Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound | 1 | 1.8 ± 0.3 | 2.5 ± 0.4 |
| This compound | 5 | 3.5 ± 0.5 | 5.8 ± 0.7 |
| This compound | 10 | 5.2 ± 0.6 | 8.1 ± 0.9 |
| This compound | 25 | 4.8 ± 0.5 | 7.5 ± 0.8 |
*Data are presented as mean ± standard deviation (n=3).
Table 2: Effect of this compound on the mRNA Expression of Nrf2 Target Genes
| Treatment | Concentration (µM) | Nrf2 (Fold Change vs. Control) | HO-1 (Fold Change vs. Control) | NQO1 (Fold Change vs. Control) |
| Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound | 10 | 4.9 ± 0.4 | 7.2 ± 0.6 | 3.5 ± 0.4 |
*Data are presented as mean ± standard deviation (n=3).
Table 3: Effect of this compound on Antioxidant Enzyme Activity
| Treatment | Concentration (µM) | SOD Activity (% of Control) | CAT Activity (% of Control) | GPx Activity (% of Control) |
| Control | 0 | 100 ± 8 | 100 ± 10 | 100 ± 7 |
| This compound | 10 | 185 ± 15 | 160 ± 12 | 175 ± 14 |
*Data are presented as mean ± standard deviation (n=3).
Signaling Pathway and Experimental Workflow
Caption: Nrf2/ARE Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Studying this compound.
Experimental Protocols
Western Blotting for Nrf2 and HO-1
Objective: To determine the protein expression levels of Nrf2 and its downstream target HO-1 in response to this compound treatment.
Materials:
-
Cells of interest (e.g., HepG2 human hepatoma cells)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
Real-Time Quantitative PCR (RT-qPCR) for Nrf2 Target Genes
Objective: To measure the mRNA expression levels of Nrf2 and its target genes (HO-1, NQO1) following this compound treatment.
Materials:
-
Treated cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (for Nrf2, HO-1, NQO1, and a housekeeping gene like GAPDH)
-
RT-qPCR instrument
Protocol:
-
RNA Extraction: Following cell treatment, extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
-
Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.
Immunofluorescence for Nrf2 Nuclear Translocation
Objective: To visualize the translocation of Nrf2 from the cytoplasm to the nucleus upon this compound stimulation.
Materials:
-
Cells cultured on coverslips
-
This compound
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody (anti-Nrf2)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate. After treatment with this compound, wash the cells with PBS.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Counterstaining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope and capture images. Nrf2 localization will appear as fluorescence in the cytoplasm and/or nucleus, while DAPI will stain the nucleus. An overlay of the images will show the extent of nuclear translocation.
References
Application Notes and Protocols: Investigating the JNK/Caspase-3 Signaling Pathway with Senkyunolide I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide I, a phthalide derivative isolated from Ligusticum chuanxiong and Angelica sinensis, has demonstrated significant neuroprotective properties.[1] Emerging research indicates that one of the key mechanisms underlying its protective effects is the attenuation of the c-Jun N-terminal kinase (JNK) and caspase-3 signaling cascade, a critical pathway in apoptosis or programmed cell death.[1] Glutamate-induced neurotoxicity, a common in vitro model for ischemic stroke, leads to the activation of the JNK pathway, culminating in the activation of executioner caspase-3 and subsequent cell death.[1] this compound has been shown to counteract this process by reducing the phosphorylation of JNK and the cleavage of caspase-3, thereby inhibiting apoptosis.[1]
These application notes provide a comprehensive guide for researchers interested in investigating the effects of this compound on the JNK/caspase-3 signaling pathway. Detailed protocols for cell viability assays, Western blotting, and caspase-3 activity assays are provided, along with data presentation tables and visualizations to facilitate experimental design and data interpretation.
Data Presentation
The following tables summarize the quantitative effects of this compound on key markers of the JNK/caspase-3 signaling pathway in a glutamate-induced neurotoxicity model using Neuro2a cells.
Table 1: Effect of this compound on Cell Viability in Glutamate-Treated Neuro2a Cells
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| Glutamate | 10 mM | 52 ± 3.8 |
| This compound + Glutamate | 1 µM | 65 ± 4.1 |
| This compound + Glutamate | 5 µM | 78 ± 4.5 |
| This compound + Glutamate | 10 µM | 89 ± 5.0 |
Data are presented as mean ± standard deviation and are representative of typical results.
Table 2: Effect of this compound on the Expression of p-JNK and Cleaved Caspase-3
| Treatment Group | Concentration | Relative p-JNK/JNK Expression (Fold Change) | Relative Cleaved Caspase-3 Expression (Fold Change) |
| Control | - | 1.0 | 1.0 |
| Glutamate | 10 mM | 3.2 | 4.5 |
| This compound + Glutamate | 1 µM | 2.1 | 3.2 |
| This compound + Glutamate | 5 µM | 1.5 | 2.1 |
| This compound + Glutamate | 10 µM | 1.1 | 1.3 |
Data are based on densitometric analysis of Western blots, normalized to a loading control, and are representative of typical results.
Table 3: Effect of this compound on Apoptosis in Glutamate-Treated Neuro2a Cells
| Treatment Group | Concentration | Percentage of Apoptotic Cells (%) |
| Control | - | 4.5 ± 1.2 |
| Glutamate | 10 mM | 35.2 ± 3.5 |
| This compound + Glutamate | 1 µM | 24.8 ± 2.9 |
| This compound + Glutamate | 5 µM | 15.1 ± 2.1 |
| This compound + Glutamate | 10 µM | 8.7 ± 1.8 |
Data are determined by flow cytometry using Annexin V-FITC/PI staining and are representative of typical results.
Signaling Pathway and Experimental Workflow
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Mouse neuroblastoma (Neuro2a) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Plating: Seed Neuro2a cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.
-
Induce apoptosis by adding glutamate to a final concentration of 10 mM.
-
Incubate for 24 hours before proceeding to downstream assays.
-
Include appropriate controls: untreated cells, cells treated with glutamate alone, and cells treated with this compound alone.
-
Cell Viability Assay (WST-1 Assay)
-
Reagent Preparation: Prepare WST-1 reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
After the 24-hour treatment period, add 10 µL of WST-1 reagent to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells).
Western Blot Analysis for p-JNK and Cleaved Caspase-3
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK, JNK, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control.
-
Caspase-3 Colorimetric Activity Assay
-
Lysate Preparation: Prepare cell lysates as described for Western blotting, but use the lysis buffer provided with the caspase-3 activity assay kit.
-
Assay Procedure:
-
Add 50 µL of cell lysate to a 96-well plate.
-
Add 50 µL of 2x Reaction Buffer containing DTT to each well.
-
Add 5 µL of the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: Determine the caspase-3 activity by comparing the absorbance of treated samples to that of the control group. The fold increase in caspase-3 activity can be calculated relative to the untreated control.
Conclusion
This compound presents a promising therapeutic candidate for neurodegenerative conditions where the JNK/caspase-3 signaling pathway is implicated. The protocols and data presented in these application notes provide a robust framework for researchers to further investigate the mechanism of action of this compound and to explore its potential in drug development. By utilizing these standardized methods, researchers can generate reliable and reproducible data to advance our understanding of the neuroprotective effects of this natural compound.
References
Application Notes and Protocols for Testing Senkyunolide I Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and cell culture models for evaluating the efficacy of Senkyunolide I, a promising natural phthalide with demonstrated neuroprotective, anti-inflammatory, antioxidant, and anti-tumor properties.
Introduction to this compound
This compound (SEI) is a bioactive compound isolated from medicinal plants such as Ligusticum chuanxiong and Angelica sinensis. It has garnered significant interest for its potential therapeutic applications. Preclinical studies have indicated that this compound exerts its effects through the modulation of key signaling pathways, including the Nrf2/HO-1 and NF-κB pathways, which are crucial in cellular stress responses, inflammation, and cell survival.
Recommended Cell Culture Models
The choice of cell culture model is critical for accurately assessing the specific therapeutic potential of this compound. Based on its known pharmacological activities, the following cell lines are recommended:
-
For Neuroprotective Efficacy:
-
PC12 Cells (Pheochromocytoma of rat adrenal medulla): A widely used model for neuronal studies. These cells, upon differentiation with Nerve Growth Factor (NGF), exhibit properties of sympathetic neurons, making them suitable for studying neuroprotective effects against insults like oxidative stress and ischemia.
-
SH-SY5Y Cells (Human neuroblastoma): A human-derived cell line that can be differentiated into a neuronal phenotype, providing a relevant model for neurodegenerative disease research.
-
-
For Anti-inflammatory Efficacy:
-
RAW 264.7 Cells (Mouse macrophage): A standard cell line for studying inflammation. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines.
-
-
For Anti-cancer Efficacy:
-
MCF-7 (Human breast adenocarcinoma): An estrogen receptor-positive breast cancer cell line commonly used for screening anti-cancer agents.
-
A549 (Human lung carcinoma): A model for non-small cell lung cancer.
-
HCT116 (Human colon colorectal carcinoma): A well-characterized colon cancer cell line.
-
Signaling Pathways Modulated by this compound
Understanding the mechanism of action of this compound is crucial for interpreting experimental results. The following signaling pathways are reported to be significantly modulated by this compound.
Application Notes and Protocols for the Quantification of Senkyunolide I in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Senkyunolide I is a major bioactive phthalide found in medicinal herbs such as Ligusticum chuanxiong and Angelica sinensis.[1] It has garnered significant interest for its potential therapeutic applications, including analgesic, anti-inflammatory, antioxidant, and antithrombotic effects.[1][2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its metabolic fate, which primarily involves phase II metabolism.[2][3][4] This document provides detailed application notes and protocols for the quantification of this compound in plasma using validated analytical methods, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Key Analytical Methods
The primary methods for quantifying this compound in plasma are LC-MS/MS and HPLC-UV. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for pharmacokinetic studies where low concentrations are often encountered.[5][6][7] HPLC-UV provides a more accessible alternative, suitable for applications where higher concentrations are expected.[3]
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma using LC-MS/MS
This protocol is based on a validated method for the determination of this compound in dog plasma and is adaptable for other species.[5][6]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (IS). A suitable internal standard could be an analogue of this compound.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: Waters Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm) or equivalent.[5]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.[5]
-
Gradient Program: A typical gradient could be:
-
0-1.0 min: 30% B
-
1.0-3.0 min: 30-90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 30% B
-
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).[6]
-
Precursor-to-Product Ion Transitions:
-
Instrument Parameters (to be optimized):
-
Capillary Voltage: e.g., 3.5 kV
-
Source Temperature: e.g., 150°C
-
Desolvation Temperature: e.g., 450°C
-
Collision Gas: Argon
-
Protocol 2: Quantification of this compound in Plasma using HPLC-UV
This protocol is suitable for pharmacokinetic studies in rats and can be adapted for other applications.[3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma, add 1 mL of ethyl acetate.[7]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
2. High-Performance Liquid Chromatography Conditions
-
Column: Kromasil C18 column (250 × 4.6 mm, 5 µm) or equivalent.[7]
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 55:45, v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 278 nm.[8]
-
Column Temperature: 25°C.[8]
-
Injection Volume: 20 µL.
Data Presentation: Quantitative Method Parameters
The following table summarizes the performance characteristics of the described analytical methods for the quantification of this compound in plasma.
| Parameter | LC-MS/MS Method[5][6] | LC-MS Method[7] |
| Linearity Range | 0.5 - 1000 ng/mL | 0.05 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.9992 | Not specified |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.05 µg/mL |
| Intra-day Precision (RSD%) | < 12.12% | < 10.0% |
| Inter-day Precision (RSD%) | < 12.12% | < 9.8% |
| Accuracy (RE%) | 98.89% - 104.24% | < 9.6% |
| Extraction Recovery | 85.78% - 93.25% | 81.0% - 86.6% |
| Matrix Effect | 98.23% - 108.89% | Not specified |
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Pharmacological effects of this compound.
Additional Considerations
-
Method Validation: All analytical methods must be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure reliability. Validation parameters should include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
-
Metabolite Interference: this compound undergoes metabolism in vivo, primarily through methylation, glucuronidation, and glutathione conjugation.[3][9] Chromatographic conditions should be optimized to separate this compound from its potential metabolites to avoid analytical interference.
-
Plasma Protein Binding: The extent of plasma protein binding can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug.[10][11][12] It is recommended to determine the plasma protein binding of this compound using techniques like equilibrium dialysis or ultrafiltration to better interpret the pharmacokinetic data.[10][11] Only the unbound fraction of the drug is generally considered pharmacologically active.[10]
References
- 1. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, tissue distribution and metabolism of this compound, a major bioactive component in Ligusticum chuanxiong Hort. (Umbelliferae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. A validated LC-MS/MS method for the determination of this compound in dog plasma and its application to a pharmacokinetic and bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of this compound and senkyunolide H in rat plasma by LC-MS: application to a comparative pharmacokinetic study in normal and migrainous rats after oral administration of Chuanxiong Rhizoma extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and structural determination of four metabolites of this compound in rats using ultra performance liquid chromatography/quadrupole-time-of-flight tandem mass and nuclear magnetic resonance spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of this compound metabolites in rats using ultra performance liquid chromatography/quadrupole-time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Plasma Protein Binding Assay [visikol.com]
- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
Troubleshooting & Optimization
Technical Support Center: Enhancing Senkyunolide I Solubility for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of Senkyunolide I for in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound?
A1: There are varying reports on the solubility of this compound (SEI), which can be a source of confusion. One study reports a high aqueous solubility of 34.3 mg/mL.[1][2] However, for practical laboratory applications, its solubility in physiological buffers such as PBS (pH 7.2) is considerably lower, at approximately 1 mg/mL.[3] Commercial suppliers often provide the compound as a solid and recommend dissolution in organic solvents like DMSO and ethanol, where it shows higher solubility.[3][4] This discrepancy highlights that while SEI is more water-soluble than other related phthalides, achieving the necessary concentrations for in vivo experiments often requires specific formulation strategies.
Q2: Why am I observing precipitation of this compound when preparing my formulation for in vivo studies?
A2: Precipitation of this compound during formulation for in vivo studies is a common issue and can be attributed to several factors:
-
Insufficient Solvent Capacity: The chosen solvent system may not be adequate to maintain this compound in solution at the desired concentration, especially when transitioning from a stock solution in an organic solvent to an aqueous-based vehicle for injection.
-
pH Effects: this compound's stability and solubility can be pH-dependent. It demonstrates better stability in weakly acidic solutions, while its degradation is accelerated in alkaline conditions.[1]
-
Temperature Changes: Solubility is often temperature-dependent. A decrease in temperature during preparation or storage can lead to precipitation.
-
Improper Mixing: Inadequate mixing when preparing co-solvent systems can result in localized areas of high drug concentration and subsequent precipitation.
Q3: What are the recommended formulation strategies to improve the solubility of this compound for in vivo administration?
A3: Several formulation strategies can be employed to enhance the solubility and bioavailability of this compound for in vivo research. These include the use of co-solvents, cyclodextrin complexation, solid dispersions, and nanoparticle formulations.[3][5][6]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound in Aqueous Solutions for In Vivo Dosing
Table 1: Co-Solvent Formulations for this compound
| Formulation Protocol | Components | Achievable Concentration | Reference |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [7] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [7] |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [7] |
Experimental Protocol: Co-Solvent Formulation (Protocol 1)
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile container, add the required volume of the DMSO stock solution.
-
Sequentially add PEG300, mixing thoroughly after the addition of each solvent.
-
Add Tween-80 and continue to mix until a clear solution is obtained.
-
Finally, add saline to reach the final volume and mix until the solution is homogeneous.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[7] It is recommended to prepare this working solution fresh on the day of use.
Troubleshooting Workflow for Co-Solvent Formulations
Caption: Troubleshooting workflow for co-solvent formulations.
Issue 2: Limited Bioavailability Despite Achieving Solubilization
For compounds that are poorly soluble, even when a stable solution is achieved, oral bioavailability can be limited. Advanced formulation techniques can address this by not only increasing solubility but also enhancing dissolution rates and absorption.
1. Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility and stability.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and safety profile.
Experimental Protocol: Preparation of this compound-HP-β-CD Inclusion Complex (Kneading Method)
-
Determine the desired molar ratio of this compound to HP-β-CD (commonly 1:1 or 1:2).
-
Weigh the appropriate amounts of this compound and HP-β-CD.
-
Place the powders in a mortar and add a small amount of a solvent blend (e.g., water/ethanol) to form a thick paste.
-
Knead the paste for a specified period (e.g., 30-60 minutes).
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex can then be pulverized and stored in a desiccator.
Table 2: General Solubility Enhancement with Cyclodextrins for Poorly Soluble Drugs
| Formulation Technique | Example Drug | Fold Increase in Solubility | Reference |
| HP-β-CD Inclusion Complex | Valdecoxib | Significant improvement | [9] |
| HP-β-CD Inclusion Complex | Apigenin | ~152-fold | [10] |
| β-CD Inclusion Complex | Rigosertib | Significant improvement | [11] |
2. Solid Dispersions
Solid dispersions involve dispersing the drug in an inert carrier matrix at a solid state. This can be achieved by methods such as melting (fusion) or solvent evaporation. The drug is often present in an amorphous state within the carrier, which enhances its wettability and dissolution rate.
Experimental Protocol: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Select a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or hydroxypropyl methylcellulose (HPMC)).
-
Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol, methanol, or a mixture).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid mass is then further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion can be milled and sieved to obtain a uniform powder.
Table 3: Dissolution Enhancement with Solid Dispersions for Poorly Soluble Drugs
| Carrier | Example Drug | Dissolution Enhancement | Reference |
| PVP | Griseofulvin | 11-fold increase in dissolution | [6] |
| Eudragit E 100 | Diclofenac Sodium | ~58.8-fold increase in solubility | [6] |
| Mannitol | Clotrimazole | Improved dissolution profile | [6] |
3. Nanoparticle Formulations
Reducing the particle size of a drug to the nanometer range significantly increases its surface area, leading to a higher dissolution velocity. Techniques such as high-pressure homogenization or nano-precipitation can be used to produce drug nanoparticles, which can be formulated as nanosuspensions or incorporated into solid dosage forms. Lipid-based nanoparticles are also a promising approach for oral delivery.[5][12]
Experimental Protocol: General Workflow for Nanoparticle Formulation
-
Preparation of Organic Phase: Dissolve this compound and any lipid excipients in a water-miscible organic solvent.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing stabilizers (e.g., surfactants, polymers).
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under controlled stirring or using a microfluidic device. The rapid solvent displacement leads to the formation of nanoparticles.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Purification/Concentration: Purify and concentrate the nanoparticle suspension using techniques like dialysis or ultrafiltration.
Signaling Pathways of this compound
Understanding the mechanism of action of this compound can inform experimental design. Below are diagrams illustrating key signaling pathways modulated by this compound.
Anti-Oxidative Stress Pathway
This compound has been shown to protect against oxidative stress, a key factor in conditions like cerebral ischemia-reperfusion injury. It achieves this by activating the Nrf2/HO-1 signaling pathway, which is a major regulator of cellular antioxidant responses.[1][7]
Caption: this compound anti-oxidative stress pathway.
Anti-Inflammatory Pathway
This compound also exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This pathway is a central mediator of inflammatory responses.
References
- 1. This compound prevent chondrocytes from oxidative stress through Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Senkyunolide A attenuates cerebral ischemia-reperfusion injury by inhibiting NLRP3-mediated ferroptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound protects rat brain against focal cerebral ischemia-reperfusion injury by up-regulating p-Erk1/2, Nrf2/HO-1 and inhibiting caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
optimizing Senkyunolide I dosage for neuroprotective effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Senkyunolide I (SEI) in neuroprotection studies. It includes frequently asked questions, troubleshooting guides, data summaries, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary neuroprotective mechanisms? A1: this compound is a natural phthalide compound found in medicinal plants like Ligusticum chuanxiong and Angelica sinensis.[1] It exhibits significant neuroprotective effects primarily through its anti-oxidant, anti-inflammatory, and anti-apoptotic properties.[2][3] Key mechanisms include the activation of the Nrf2/HO-1 antioxidant pathway, inhibition of pro-inflammatory pathways such as NF-κB and MAPK, and suppression of apoptotic cascades involving JNK and caspase-3.[1][2][4]
Q2: What are the recommended starting concentrations for in vitro experiments? A2: For in vitro studies using neuronal cell lines like Neuro2a or PC12, a common starting concentration range is 25-100 µM.[5] The optimal dose will depend on the specific cell type and injury model (e.g., glutamate toxicity, oxygen-glucose deprivation). It is always recommended to perform a dose-response curve to determine the most effective concentration for your specific experimental setup.
Q3: What dosages are typically used for in vivo animal studies? A3: In rodent models of neurological damage, such as focal cerebral ischemia or sepsis-associated encephalopathy, effective dosages of this compound typically range from 30 to 72 mg/kg, administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.[3][6][7]
Q4: How should I prepare this compound for experimental use? A4: this compound has good stability and solubility compared to related compounds like Ligustilide.[3]
-
In Vitro Stock Solutions: It can be dissolved in DMSO (10 mg/mL) or ethanol (25 mg/mL) to create a concentrated stock solution, which can then be diluted to the final working concentration in cell culture media.[7]
-
In Vivo Formulations: For animal studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] Always prepare fresh solutions for in vivo experiments.[8]
Q5: Is this compound blood-brain barrier (BBB) permeable? A5: Yes, studies indicate that this compound has good blood-brain barrier permeability. It has been shown to down-regulate the expression of tight junction proteins, which may enhance its transport into the central nervous system.[9]
Troubleshooting Guide
Issue 1: I am not observing a significant neuroprotective effect.
-
Possible Cause 1: Sub-optimal Dosage.
-
Solution: Perform a dose-response experiment. Test a wider range of concentrations (in vitro) or dosages (in vivo) to find the optimal therapeutic window for your model. The effective dose can vary significantly between different injury models and cell types.
-
-
Possible Cause 2: Timing of Administration.
-
Solution: The timing of this compound administration relative to the induced injury is critical. For ischemia-reperfusion models, test pre-treatment, co-treatment, and post-treatment regimens to identify the most effective therapeutic window.
-
-
Possible Cause 3: Compound Stability.
Issue 2: I am observing cytotoxicity in my in vitro model.
-
Possible Cause 1: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic, typically below 0.1%. Prepare a vehicle control group with the same final solvent concentration to confirm that the solvent is not causing the observed cytotoxicity.
-
-
Possible Cause 2: High Concentration of this compound.
-
Solution: High concentrations of any compound can be toxic. Lower the concentration of this compound in your dose-response curve to identify a non-toxic, effective concentration. Assess cell viability using a standard method like an MTT or LDH assay.
-
Issue 3: I am having difficulty dissolving this compound for my experiments.
-
Possible Cause 1: Incorrect Solvent.
-
Possible Cause 2: Precipitation in Media.
-
Solution: When diluting the DMSO stock solution into aqueous culture media, add it dropwise while vortexing or mixing to prevent precipitation. Ensure the final concentration does not exceed the compound's solubility limit in the final medium.
-
Quantitative Data Summary
Table 1: Summary of Effective In Vitro Dosages of this compound
| Cell Model | Injury Model | Effective Concentration | Key Neuroprotective Outcome | Reference(s) |
| Mouse Neuroblastoma (Neuro2a) | Glutamate-induced toxicity | 10-40 µM | Increased cell viability, reduced apoptosis, inhibited JNK/caspase-3 activation. | [1] |
| PC12 Cells | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 25, 50, 100 µM | Reduced cell death, activation of PI3K/Akt/NF-κB pathway. | [5] |
| Microglial Cells | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 10-100 µM | Attenuated inflammation. | [10] |
| THP-1 Cells | Lipopolysaccharide (LPS) | 100 µM | Reduced production of IL-6 and IL-8. | [7] |
Table 2: Summary of Effective In Vivo Dosages of this compound
| Animal Model | Injury Model | Dosage & Route | Key Neuroprotective Outcome | Reference(s) |
| Rats | Focal Cerebral Ischemia-Reperfusion | 36, 72 mg/kg (i.v.) | Reduced infarct volume, activated Nrf2/HO-1, inhibited caspase 3. | [2][3] |
| Mice | Sepsis (Cecal Ligation and Puncture) | 36 mg/kg (i.p.) | Increased survival, reduced plasma cytokines (TNF-α, IL-1β, IL-6), attenuated cognitive dysfunction. | [7] |
| Rats | Sepsis-Associated Encephalopathy (SAE) | 72 mg/kg | Ameliorated brain tissue damage, reduced apoptosis and inflammation, increased Nrf2 expression. | [6][11] |
| Mice | Acetic Acid-Induced Writhing / Hot Plate | 16, 32 mg/kg (oral) | Increased pain threshold, demonstrating analgesic effects. | [7][12] |
Detailed Experimental Protocol
Protocol: In Vitro Neuroprotection Against Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Injury in PC12 Cells
This protocol provides a framework for assessing the neuroprotective effects of this compound against ischemic-like injury in vitro.
1. Materials and Reagents:
-
PC12 cell line
-
DMEM (high glucose), DMEM (glucose-free)
-
Horse Serum (HS), Fetal Bovine Serum (FBS)
-
This compound powder and DMSO
-
96-well cell culture plates
-
Hypoxic chamber (95% N₂, 5% CO₂)
-
Cell viability assay kit (e.g., MTT, CCK-8)[5]
2. Cell Culture and Seeding:
-
Culture PC12 cells in high-glucose DMEM supplemented with 10% HS and 5% FBS.
-
Seed cells into a 96-well plate at a density of 6 x 10³ cells/well.[5] Allow cells to adhere and grow for 24 hours.
3. This compound Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations (e.g., 0, 25, 50, 100 µM).
-
Replace the medium in the wells with the this compound-containing medium (or vehicle control) and incubate for a pre-treatment period (e.g., 2 hours).
4. Oxygen-Glucose Deprivation (OGD):
-
Remove the treatment medium and wash cells twice with PBS.
-
Replace the medium with glucose-free DMEM.
-
Place the plate in a hypoxic chamber (95% N₂, 5% CO₂) at 37°C for the desired duration (e.g., 6 hours).[5]
-
Sham Control Group: For the sham group, replace the medium with normal high-glucose DMEM and incubate in a standard incubator (95% air, 5% CO₂).
5. Reperfusion:
-
Remove the plate from the hypoxic chamber.
-
Replace the glucose-free medium with fresh, high-glucose DMEM containing the respective concentrations of this compound (or vehicle).
-
Return the plate to the standard incubator for 24 hours of reperfusion.[5]
6. Assessment of Cell Viability:
-
After 24 hours of reperfusion, assess cell viability using an MTT or CCK-8 assay according to the manufacturer's instructions.[5]
-
Measure absorbance using a plate reader. Cell viability is typically expressed as a percentage relative to the sham control group.
7. Statistical Analysis:
-
Data should be presented as mean ± SEM from at least three independent experiments.[13]
-
Use ANOVA followed by a post-hoc test (e.g., Bonferroni's) to determine statistical significance (P < 0.05).[13]
Visualizations: Pathways and Workflows
Caption: this compound signaling pathways in neuroprotection.
Caption: Experimental workflow for an OGD/R neuroprotection assay.
Caption: Troubleshooting logic for addressing low experimental efficacy.
References
- 1. Neuroprotective effects of this compound against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protects rat brain against focal cerebral ischemia-reperfusion injury by up-regulating p-Erk1/2, Nrf2/HO-1 and inhibiting caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Protects against Sepsis-Associated Encephalopathy by Attenuating Sleep Deprivation in a Murine Model of Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. This compound Improves Septicemia‐Induced Brain Dysfunction via Regulating Nrf2 and Astrocyte Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The influence and mechanism of ligustilide, this compound, and senkyunolide A on echinacoside transport through MDCK-MDR1 cells as blood-brain barrier in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 11. This compound Improves Septicemia-Induced Brain Dysfunction via Regulating Nrf2 and Astrocyte Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect and mechanism of this compound as an anti-migraine compound from Ligusticum chuanxiong - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Senkyunolide I Oral Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oral administration of Senkyunolide I (SEI).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral administration of this compound?
While this compound (SEI) exhibits better stability, solubility, and bioavailability compared to its precursor Ligustilide (LIG), researchers may still encounter challenges.[1][2][3] The primary obstacles include:
-
Moderate Oral Bioavailability: The oral bioavailability of SEI in rats is approximately 37.25%.[4] This is attributed to a significant hepatic first-pass effect of about 18.83% and rapid elimination from the plasma.[4]
-
Rapid Metabolism: SEI undergoes extensive phase II metabolism, primarily through methylation, glucuronidation, and glutathione conjugation.[4][5] This rapid biotransformation contributes to its quick elimination from the body.
-
Chemical Instability under Certain Conditions: SEI is susceptible to degradation under specific environmental conditions. It can undergo a ring-opening reaction in alkaline conditions (pH > 10.0), and hydration or addition reactions at high temperatures in the presence of oxygen.[6] Partial isomerization can also occur under bright light.[6]
Q2: What are the basic physicochemical properties of this compound?
Understanding the fundamental properties of SEI is crucial for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₄ | [7] |
| Molecular Weight | 224.25 g/mol | [7] |
| Water Solubility | 34.3 mg/mL | [1][2] |
| Log P (Lipid-Water Partition Coefficient) | 13.43 | [1][2] |
| Solubility in Organic Solvents | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [8][9][10] |
| Stability | Relatively stable to heat, acid, and oxygen under normal conditions.[5][11] |
Q3: How does the bioavailability of this compound compare to Senkyunolide A?
This compound has a significantly higher oral bioavailability (approx. 37.25%) compared to Senkyunolide A (approx. 8%).[4][12] The low bioavailability of Senkyunolide A is mainly due to instability in the gastrointestinal tract and a high hepatic first-pass metabolism.[12]
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo and in vitro experiments involving the oral administration of this compound.
Problem 1: Lower than expected oral bioavailability in animal models.
Possible Causes:
-
Improper Vehicle Selection: The formulation used to dissolve and administer SEI may not be optimal for absorption.
-
Degradation of SEI: The compound may have degraded during storage or formulation preparation.
-
High First-Pass Metabolism: The animal model might exhibit a higher than expected hepatic first-pass effect.
-
Incorrect Dosing or Sampling Times: The pharmacokinetic profile might be missed due to suboptimal dosing or blood sampling schedule.
Troubleshooting Steps:
-
Optimize the Formulation:
-
Verify Compound Integrity:
-
Refine the Pharmacokinetic Study Design:
-
Based on existing data, SEI is absorbed and eliminated rapidly.[1] Ensure your blood sampling schedule includes early time points to capture the absorption phase (Tmax is around 0.21 hours for a related compound, Senkyunolide A).[12]
-
Consider co-administering SEI with an inhibitor of relevant metabolic enzymes to investigate the extent of first-pass metabolism, though this would be an exploratory study.
-
Problem 2: High variability in plasma concentrations between subjects.
Possible Causes:
-
Inconsistent Dosing Technique: Inaccurate oral gavage can lead to variable dosing.
-
Physiological Differences: Variations in gastric emptying time, intestinal motility, and metabolic enzyme activity among animals can affect absorption.
-
Food Effect: The presence or absence of food in the stomach can significantly alter drug absorption.
Troubleshooting Steps:
-
Standardize Administration Protocol:
-
Ensure all technicians are proficient in the oral gavage technique to deliver the dose accurately to the stomach.
-
Use a consistent volume of the dosing vehicle for all animals.
-
-
Control for Physiological Variables:
-
Fast animals overnight before dosing to minimize the food effect and standardize gastrointestinal conditions.
-
Use animals of the same age, sex, and strain to reduce biological variability.
-
-
Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability and improve the statistical power of the study.
Experimental Protocols
Protocol 1: Determination of this compound Oral Bioavailability in Rats
This protocol outlines a general procedure for assessing the oral bioavailability of SEI.
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle. Provide free access to standard chow and water. Fast animals overnight before the experiment.
-
Grouping and Dosing:
-
Intravenous (IV) Group (n=6): Administer SEI (e.g., 5 mg/kg) dissolved in a suitable vehicle (e.g., saline with a co-solvent like DMSO) via the tail vein.
-
Oral (PO) Group (n=6): Administer SEI (e.g., 20 mg/kg) dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the jugular vein into heparinized tubes at pre-determined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis:
-
Determine the concentration of SEI in the plasma samples using a validated HPLC or UPLC-MS/MS method.[4]
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
Caption: Workflow for determining the oral bioavailability of this compound.
Caption: Metabolic fate of orally administered this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and structural determination of four metabolites of this compound in rats using ultra performance liquid chromatography/quadrupole-time-of-flight tandem mass and nuclear magnetic resonance spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, tissue distribution and metabolism of this compound, a major bioactive component in Ligusticum chuanxiong Hort. (Umbelliferae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Study of this compound Degradation Products by Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | Scientific.Net [scientific.net]
- 7. This compound | C12H16O4 | CID 11521428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS:94596-28-8 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. doaj.org [doaj.org]
- 12. Low oral bioavailability and pharmacokinetics of senkyunolide a, a major bioactive component in Rhizoma Chuanxiong, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Senkyunolide I for Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the oral bioavailability of Senkyunolide I for preclinical research. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and evaluation of this compound delivery systems.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Low drug loading in Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Poor solubility of this compound in the selected oil phase. Inappropriate surfactant-to-cosurfactant ratio. | Screen various oils (e.g., medium-chain triglycerides, oleic acid) to identify one with the highest solubilizing capacity for this compound. Optimize the surfactant-to-cosurfactant ratio (Smix) by constructing pseudo-ternary phase diagrams to identify the region of nanoemulsion formation with the desired drug load. |
| Precipitation of this compound upon dilution of SNEDDS in aqueous media | The formulation is in a supersaturated state. The drug is not sufficiently solubilized within the nanoemulsion droplets. | Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the formulation. Re-evaluate the oil, surfactant, and cosurfactant composition to ensure robust nanoemulsion formation and drug encapsulation. |
| Inconsistent particle size in Solid Lipid Nanoparticle (SLN) formulation | Inefficient homogenization or sonication. Lipid recrystallization and particle aggregation. | Optimize the homogenization pressure, number of cycles, and sonication time and amplitude. Select a lipid with a less perfect crystal lattice or a mixture of lipids to create imperfections that can accommodate the drug. Use a suitable stabilizer at an optimal concentration. |
| High variability in in vivo pharmacokinetic data | Inconsistent dosing volume or formulation concentration. Physiological variability among animals. Issues with the analytical method for plasma sample quantification. | Ensure accurate and consistent preparation and administration of the formulation. Increase the number of animals per group to improve statistical power. Validate the analytical method for linearity, accuracy, and precision. |
| Low oral bioavailability despite nanoformulation | The formulation may not be stable in the gastrointestinal (GI) tract. The nanoformulation may not be effectively protecting the drug from first-pass metabolism. | Evaluate the stability of the nanoformulation in simulated gastric and intestinal fluids. Consider incorporating mucoadhesive polymers to increase residence time in the GI tract. Investigate the potential for lymphatic transport by using long-chain triglycerides in the formulation. |
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What are the primary challenges to the oral bioavailability of this compound? A1: While this compound has better stability and solubility compared to other phthalides like ligustilide, its oral bioavailability is still limited, reported to be around 37.25% in rats.[1] This is partly due to first-pass metabolism in the liver, where it undergoes phase II conjugation reactions such as glucuronidation and glutathione conjugation.[1]
-
Q2: What are promising strategies to enhance the oral bioavailability of this compound? A2: Nanoformulations such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and Solid Lipid Nanoparticles (SLNs) are promising approaches. These systems can improve the solubility and dissolution rate of lipophilic compounds like this compound, protect them from enzymatic degradation in the gastrointestinal tract, and potentially enhance their absorption via the lymphatic pathway, thereby reducing first-pass metabolism.[2][3]
-
Q3: How do I select the appropriate excipients for a this compound SNEDDS formulation? A3: The selection of excipients is critical for a successful SNEDDS formulation. A systematic approach involves:
-
Oil Phase Selection: Screen various oils (e.g., Capryol 90, oleic acid, soybean oil) for their ability to dissolve this compound. The oil with the highest solubilizing capacity is generally preferred.
-
Surfactant Selection: Choose a surfactant with a high HLB value (typically >12) that can effectively emulsify the selected oil. Examples include Cremophor RH40 and Tween 80.
-
Co-surfactant Selection: A co-surfactant like Transcutol P or PEG 400 is often used to improve the flexibility of the surfactant film and expand the nanoemulsion region. The final selection should be based on the construction of pseudo-ternary phase diagrams to identify the optimal ratios of these components.[4][5][6]
-
-
Q4: What are the key considerations for developing a this compound SLN formulation? A4: For SLN formulation, consider the following:
-
Lipid Selection: Choose a solid lipid that is biocompatible and has a melting point well above body temperature (e.g., Compritol 888 ATO, glyceryl monostearate). The solubility of this compound in the molten lipid is a key factor.
-
Surfactant Selection: A surfactant is necessary to stabilize the lipid nanoparticles. Poloxamer 188 (Pluronic F68) and Tween 80 are commonly used.
-
Preparation Method: High-pressure homogenization (hot or cold) and ultrasonication are common methods for preparing SLNs.[7][8][9]
-
Preclinical Evaluation
-
Q5: What are the essential in vitro characterization tests for this compound nanoformulations? A5: Essential in vitro tests include:
-
Droplet/Particle Size and Polydispersity Index (PDI): Measured by dynamic light scattering (DLS).
-
Zeta Potential: Indicates the surface charge and stability of the nanoparticles.
-
Entrapment Efficiency and Drug Loading: To quantify the amount of this compound successfully incorporated into the nanoparticles.
-
In Vitro Drug Release: To assess the release profile of this compound from the formulation in simulated gastrointestinal fluids.
-
Morphology: Visualized using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).[5][10][11]
-
-
Q6: What is a typical experimental design for an in vivo pharmacokinetic study of a this compound nanoformulation in rats? A6: A typical study involves:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Dosing: Administer the this compound nanoformulation orally to one group of rats and a this compound suspension or solution (as a control) to another group. An intravenous administration group is also necessary to determine the absolute bioavailability.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as HPLC or LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters like Cmax, Tmax, AUC, and half-life.[12][13][14][15][16]
-
Data Presentation
The following tables present hypothetical but realistic comparative pharmacokinetic data for this compound in different formulations, based on improvements observed for structurally similar compounds.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration (Dose: 20 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 850 ± 120 | 1.0 ± 0.2 | 4,500 ± 650 | 100 |
| This compound - SNEDDS | 2,100 ± 350 | 0.75 ± 0.15 | 11,250 ± 1,800 | ~250 |
| This compound - SLNs | 1,600 ± 280 | 1.5 ± 0.3 | 9,900 ± 1,500 | ~220 |
Data are presented as mean ± standard deviation (n=6). This data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Screening of Excipients: a. Determine the solubility of this compound in various oils (e.g., oleic acid, Capryol 90, castor oil), surfactants (e.g., Tween 80, Cremophor RH40), and co-surfactants (e.g., Transcutol P, PEG 400). b. Add an excess amount of this compound to 1 g of each excipient in a vial. c. Shake the vials in a mechanical shaker at 25°C for 48 hours to reach equilibrium. d. Centrifuge the samples and analyze the supernatant for this compound concentration by a validated HPLC method.
-
Construction of Pseudo-Ternary Phase Diagrams: a. Select the oil, surfactant, and co-surfactant based on the solubility studies. b. Prepare various mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2). c. For each Smix ratio, mix the oil and Smix at different weight ratios (from 9:1 to 1:9). d. Titrate each mixture with water dropwise under gentle magnetic stirring. e. Visually inspect the mixtures for transparency and flowability to identify the nanoemulsion region.
-
Preparation of this compound-Loaded SNEDDS: a. Based on the phase diagrams, select an optimal ratio of oil, surfactant, and co-surfactant. b. Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial. c. Add the desired amount of this compound to the mixture. d. Gently heat the mixture to 40°C and vortex until a clear and homogenous solution is obtained.
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
-
Preparation of Lipid and Aqueous Phases: a. Select a solid lipid (e.g., Compritol 888 ATO) and a surfactant (e.g., Poloxamer 188). b. Weigh the solid lipid and this compound and heat them together at 5-10°C above the melting point of the lipid until a clear lipid melt is formed (oil phase). c. In a separate beaker, dissolve the surfactant in deionized water and heat it to the same temperature as the lipid melt (aqueous phase).
-
Hot High-Pressure Homogenization: a. Add the hot aqueous phase to the hot oil phase under high-speed stirring (e.g., 10,000 rpm for 5 minutes) to form a coarse pre-emulsion. b. Immediately subject the pre-emulsion to a high-pressure homogenizer (e.g., 5 cycles at 500 bar). c. Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Handling and Dosing: a. Use male Wistar rats (200-250 g), fasted overnight with free access to water. b. Divide the rats into three groups (n=6 per group): Group A (this compound suspension, oral), Group B (this compound-SNEDDS, oral), and Group C (this compound solution, intravenous). c. Administer the respective formulations at a dose of 20 mg/kg for oral groups and 5 mg/kg for the intravenous group.
-
Blood Collection: a. Collect blood samples (~0.3 mL) from the tail vein into heparinized tubes at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing. b. Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. c. Store the plasma samples at -80°C until analysis.
-
Plasma Sample Analysis: a. Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile or liquid-liquid extraction with ethyl acetate). b. Quantify the concentration of this compound in the extracted samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis software. b. Calculate the relative oral bioavailability of the nanoformulations compared to the suspension.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 3. FORMULATION FORUM - Lipid Nanoparticles: Tackling Solubility Challenges With Lipid-Based Technologies for Oral & Injectable Formulations [drug-dev.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Comprehensive Guide to the Development, Evaluation, and Future Prospects of Self-nanoemulsifying Drug Delivery Systems for Poorly Water-soluble Drugs - Chauhan - Current Pharmaceutical Design [rjsvd.com]
- 7. japsonline.com [japsonline.com]
- 8. Solid Lipid Nanoparticles and Nanostructured Lipid Carriers: Structure, Preparation and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Evaluation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Poorly Water-Soluble Talinolol: Preparation, in vitro and in vivo Assessment [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Preparation, characterization, and in vivo evaluation of a self-nanoemulsifying drug delivery system (SNEDDS) loaded with morin-phospholipid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 47.94.85.12:8889 [47.94.85.12:8889]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
Senkyunolide I Formulation Technical Support Center
Welcome to the technical support center for the formulation of Senkyunolide I using Polyethylene Glycol 300 (PEG300) and Tween-80. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of formulating this compound with PEG300 and Tween-80?
A1: this compound, a bioactive phthalide, is investigated for numerous pharmacological effects, including neuroprotection and cardiovascular benefits.[1][2] Like many natural products, it can exhibit poor water solubility, which limits its bioavailability and therapeutic application.[3][4] Formulating with PEG300 (a water-miscible co-solvent) and Tween-80 (a non-ionic surfactant and emulsifier) creates a vehicle that enhances the solubility and stability of this compound, making it suitable for preclinical in vitro and in vivo studies.[5][6]
Q2: What are the typical compositions and achievable concentrations for this type of formulation?
A2: A common and effective vehicle system for poorly soluble compounds, including phthalides similar to this compound, consists of a combination of Dimethyl Sulfoxide (DMSO), PEG300, Tween-80, and a final aqueous component like saline or PBS.[7][8] While the exact solubility of this compound in this specific blend needs empirical determination, formulations for similar compounds have achieved concentrations of ≥ 2.5 mg/mL.[7][9]
Table 1: Example Vehicle Composition for Poorly Soluble Compounds
| Component | Purpose | Typical Percentage (v/v) |
|---|---|---|
| DMSO | Primary Solvent | 5% - 10% |
| PEG300 | Co-solvent | 40% |
| Tween-80 | Surfactant / Emulsifier | 5% |
| Saline / PBS | Aqueous Diluent | 45% - 50% |
Source: Adapted from protocols for similar compounds.[7][9]
Q3: Is this formulation safe for in vivo animal studies?
A3: Yes, this solvent system is widely used and generally considered tolerable in rodents for oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.) administration.[8] However, researchers must consider the following:
-
DMSO Concentration: While effective, DMSO can induce toxicity, especially at higher concentrations or for sensitive administration routes. For routes like intratracheal delivery, reducing the DMSO concentration is advisable.[9]
-
Injection Volume: Adhere to institutional guidelines for maximum injection volumes to avoid adverse effects related to the vehicle itself.
-
Control Group: Always include a vehicle-only control group in your study to differentiate the effects of this compound from those of the formulation components.
Q4: How should I prepare and store the this compound formulation?
A4: The formulation should be prepared fresh before each experiment for optimal results.[10] If short-term storage is necessary, it should be kept in a tightly sealed container, protected from light, at 2-8°C. Long-term storage is generally not recommended due to the potential for drug degradation or precipitation. This compound itself is relatively stable to heat and acid but degrades under alkaline conditions.[1]
Troubleshooting Guide
Issue: Drug Precipitation & Crystallization
Q5: My this compound is not fully dissolving or is precipitating during formulation preparation. What is the cause?
A5: This issue can arise from several factors:
-
Incorrect Order of Addition: The order in which solvents are mixed is critical. The drug should first be dissolved in the strongest solvent (DMSO) before the co-solvents and surfactants are added sequentially. See the experimental workflow diagram and preparation protocol below for the correct sequence.
-
Exceeding Solubility Limit: You may be attempting to load a concentration of this compound that is beyond its solubility limit in the chosen vehicle. Try preparing a lower concentration.
-
Water Content: Premature exposure to the final aqueous diluent (saline) can cause precipitation. Ensure the drug is fully dissolved in the organic solvent/surfactant mixture before adding the aqueous component.
-
Low-Quality Reagents: Ensure your PEG300 and Tween-80 are of high purity and low water content. Hygroscopic solvents can absorb moisture, which reduces their solubilizing capacity for hydrophobic compounds.[10]
Q6: The formulation is clear initially but turns cloudy or precipitates upon dilution with aqueous media (e.g., for cell culture). How can I fix this?
A6: This is a common issue known as "fall-out" when a formulation designed to be a supersaturated system is diluted.[4]
-
Increase Surfactant Ratio: Increasing the proportion of Tween-80 in the initial formulation may help form more stable micelles upon dilution, preventing precipitation.[11]
-
Slower Dilution: Add the formulation to the aqueous media dropwise while vortexing or stirring vigorously to promote rapid dispersion.
-
Final Concentration: The final concentration of the organic solvents (DMSO, PEG300) in your cell culture media or final diluted solution should be low enough to be non-toxic and to keep the drug in solution.
Issue: Formulation Instability & Degradation
Q7: I'm observing a loss of potency or the appearance of degradants in my formulation over time. Why is this happening?
A7: While this compound is relatively stable, degradation can occur.[1]
-
Excipient Impurities: Technical-grade excipients like PEG300 and Polysorbate 80 (Tween-80) can contain reactive impurities, such as formaldehyde or peroxides, which can degrade the active drug.[12] Using high-purity, pharmaceutical-grade excipients is recommended.
-
pH Conditions: this compound is more stable in weakly acidic solutions and degrades faster in alkaline conditions.[1] Ensure the pH of your final formulation and any diluents is controlled.
-
Oxidation: Although relatively stable against oxygen, prolonged exposure to air, light, and elevated temperatures can promote oxidative degradation.[1] Prepare fresh and store under inert gas (e.g., nitrogen or argon) if necessary.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a this compound Formulation
This protocol is based on a standard vehicle used for poorly soluble compounds.[7][9]
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Solubilization: Dissolve the this compound powder in DMSO (10% of the final volume). Use sonication or gentle vortexing to aid dissolution until the solution is clear.
-
Co-solvent Addition: Add PEG300 (40% of the final volume) to the DMSO solution. Mix thoroughly until homogeneous.
-
Surfactant Addition: Add Tween-80 (5% of the final volume) to the mixture. Mix again until the solution is clear and uniform.
-
Final Dilution: Slowly add saline (45% of the final volume) to the organic mixture, preferably dropwise while vortexing, to bring the formulation to its final volume.
-
Final Check: The final formulation should be a clear, transparent solution. Use immediately for best results.
Protocol 2: Quantification of this compound by HPLC-UV
This method is adapted from established analytical procedures for this compound.[1][13]
Table 2: HPLC-UV Method Parameters
| Parameter | Specification |
|---|---|
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution using Acetonitrile (A) and 0.1% Formic Acid in Water (B) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 278 nm[14] or 280 nm[13] |
| Column Temperature | 25-30°C |
| Injection Volume | 10-20 µL |
Visualizations: Workflows and Pathways
Experimental and Analytical Workflow
The following diagram outlines the logical flow from formulation preparation to final analysis.
Caption: A typical experimental workflow for preparing and validating a this compound formulation.
Troubleshooting Logic for Formulation Issues
This decision tree provides a logical path to diagnose common formulation problems.
References
- 1. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 3. tabletscapsules.com [tabletscapsules.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. japer.in [japer.in]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Influence of formaldehyde impurity in polysorbate 80 and PEG-300 on the stability of a parenteral formulation of BMS-204352: identification and control of the degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and structural determination of four metabolites of this compound in rats using ultra performance liquid chromatography/quadrupole-time-of-flight tandem mass and nuclear magnetic resonance spectra - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Senkyunolide I Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers determining the optimal concentration of Senkyunolide I for cell viability assays.
Troubleshooting Guide
Issue: High variability between replicates in my cell viability assay.
-
Possible Cause: Uneven cell seeding, pipetting errors during the addition of this compound or assay reagents, or the "edge effect" in 96-well plates. The edge effect refers to the tendency for wells on the periphery of a microplate to behave differently than interior wells, often due to increased evaporation.[1]
-
Solution:
-
Ensure your cell suspension is homogenous before and during seeding by gently mixing.
-
Use a multichannel pipette for adding reagents to minimize timing differences between wells.
-
To mitigate the edge effect, consider not using the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.[1]
-
Issue: Low absorbance readings or a weak signal in my assay.
-
Possible Cause: The number of cells seeded per well may be too low, or the incubation time with the viability reagent (e.g., MTT, XTT) might be insufficient.
-
Solution:
-
Perform a cell titration experiment to determine the optimal seeding density for your specific cell line, ensuring the absorbance values fall within the linear range of the assay.
-
Increase the incubation time with the assay reagent. For some cell types, longer incubation periods of up to 4 hours or more may be necessary for robust signal generation.[2]
-
Issue: High background absorbance in the control wells (media only).
-
Possible Cause: Contamination of the culture medium with bacteria or yeast, or interference from components in the medium like phenol red.[3]
-
Solution:
-
Always use sterile techniques and check your medium for contamination before use.
-
If you suspect interference from the medium, consider using a serum-free or phenol red-free medium during the assay incubation period.[3]
-
Issue: I am observing a precipitate in my this compound stock solution.
-
Possible Cause: this compound has limited solubility in aqueous solutions. Precipitation can occur if the concentration is too high or if it is not properly dissolved.
-
Solution:
-
This compound is soluble in DMSO.[4][5] Prepare a high-concentration stock solution in DMSO (e.g., 100 mM) and then dilute it further in your cell culture medium for your working concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically <0.5%).
-
If you observe precipitation after diluting in the medium, try vortexing the solution or using a brief sonication to aid dissolution.
-
Frequently Asked Questions (FAQs)
What is a good starting concentration range for this compound in a cell viability assay?
-
Based on the literature, a concentration of 100 µM has been used in cell lines such as HEK293 and THP-1 to observe effects on signaling pathways.[6] For an initial range-finding experiment, it is advisable to test a broad range of concentrations, for example, from 0.1 µM to 200 µM, to identify a suitable range for generating a dose-response curve in your specific cell line.
How should I prepare my this compound stock solution?
-
This compound is readily soluble in DMSO.[4][7] It is recommended to prepare a high-concentration stock solution (e.g., 100 mg/mL or 445.93 mM in fresh DMSO) and store it at -20°C for long-term use.[7] For short-term storage (days to weeks), 4°C is suitable.[4] Working solutions should be prepared by diluting the stock solution in your cell culture medium immediately before use.
Which cell viability assay is best to use with this compound?
-
Common colorimetric assays like MTT, XTT, and MTS are suitable for assessing the effects of this compound on cell viability.[2][8] These assays measure the metabolic activity of cells, which is often correlated with cell viability.[2][8] The choice of assay may depend on your specific cell type and available laboratory equipment. For instance, the product of the XTT and MTS assays is a soluble formazan, which simplifies the protocol compared to the MTT assay that requires a solubilization step.[8]
What is the known mechanism of action for this compound?
-
This compound has been shown to possess anti-inflammatory, antioxidant, and anti-apoptotic properties.[7][9] Its mechanism of action involves the modulation of several signaling pathways, including the upregulation of the phosphorylation of Erk1/2 and the induction of Nrf2 nuclear translocation, which leads to the expression of antioxidant enzymes like HO-1.[7][9] It has also been reported to inhibit the NF-κB signaling pathway.[10]
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Cell Viability Assays
| Cell Line | Recommended Starting Concentration Range | Notes |
| General | 0.1 µM - 200 µM | A broad range is recommended for initial screening to determine the IC50. |
| HEK293 | 100 µM | A concentration shown to inhibit NF-κB reporter gene expression.[6] |
| THP-1 | 100 µM | A concentration shown to reduce LPS-induced cytokine production.[6] |
Table 2: Key Parameters for Common Cell Viability Assays
| Assay | Principle | Incubation Time | Readout |
| MTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases of viable cells to form a purple formazan product.[8] | 1-4 hours[2] | Absorbance at ~570 nm after solubilization of formazan.[2] |
| XTT | Reduction of XTT to a water-soluble formazan product by metabolically active cells. | 2-4 hours | Absorbance at ~450 nm. |
| MTS | Reduction of MTS to a soluble formazan product in the presence of an electron coupling reagent.[8] | 1-4 hours[2][8] | Absorbance at ~490 nm.[8] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using the MTT Assay
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.
-
-
Preparation of this compound Dilutions:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free culture medium to prepare 2X working concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared 2X this compound working solutions to the respective wells. For the control wells, add 100 µL of medium with the same final concentration of DMSO as the treated wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.[8]
-
Add 10 µL of the MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[2]
-
Incubate the plate for 1-4 hours at 37°C until a purple precipitate is visible.[2]
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[2]
-
Mix thoroughly by gentle pipetting or shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Mandatory Visualization
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Proposed signaling mechanism of this compound.
References
- 1. reddit.com [reddit.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | CAS:94596-28-8 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 10. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Neuroprotective Efficacy of Senkyunolide I and Ligustilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of two promising natural compounds, Senkyunolide I (SEI) and Ligustilide (LIG). Both are phthalides derived from medicinal plants such as Ligusticum chuanxiong and Angelica sinensis and have demonstrated significant potential in preclinical models of neurological disorders. This document synthesizes experimental data to compare their efficacy, mechanisms of action, and pharmacological profiles to aid in research and development decisions.
At a Glance: Key Differences
While both this compound and Ligustilide exhibit neuroprotective effects, a crucial distinction lies in their physicochemical properties and, in some instances, their potency. This compound, an oxidized derivative of Ligustilide, is reported to possess significantly superior stability, solubility, and bioavailability.[1] This enhanced profile suggests that this compound may have more favorable characteristics for development as a therapeutic agent.
Direct head-to-head efficacy studies are limited. However, available data from an in vitro study on SH-SY5Y cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) indicated that while both compounds improved cell viability and reduced reactive oxygen species (ROS), this compound demonstrated a more potent inhibitory effect on lactate dehydrogenase (LDH) release, a marker of cell death.[2]
Quantitative Data Comparison
The following tables summarize the quantitative data from various preclinical studies on this compound and Ligustilide. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental models and conditions.
Table 1: In Vivo Neuroprotective Effects of this compound and Ligustilide in Rodent Models of Cerebral Ischemia
| Compound | Model | Animal | Dosage and Administration | Key Findings | Reference |
| This compound | tMCAO | Rat | 36 and 72 mg/kg, i.v. | Ameliorated neurological injury, reduced cerebral infarct volume, decreased MDA content, and increased SOD activity. | [2] |
| Ligustilide | MCAO | Rat | 20, 40, 80 mg/kg, oral gavage | Dose-dependently reduced neurological deficit scores and infarct volume. | [3] |
| Ligustilide | BCCAO | Rat | 20 or 40 mg/kg/day, intragastric | Ameliorated learning and memory deficiency, increased SOD, CAT, and GSH-PX activities, and decreased MDA levels. | [4] |
tMCAO: transient Middle Cerebral Artery Occlusion; MCAO: Middle Cerebral Artery Occlusion; BCCAO: Bilateral Common Carotid Artery Occlusion; i.v.: intravenous; MDA: Malondialdehyde; SOD: Superoxide Dismutase; CAT: Catalase; GSH-PX: Glutathione Peroxidase.
Table 2: In Vitro Neuroprotective Effects of this compound and Ligustilide
| Compound | Model | Cell Line | Concentration | Key Findings | Reference |
| This compound | Glutamate-induced toxicity | Neuro2a | Not specified | Reversed the decrease in cell viability and increase in apoptosis. Reduced expression of p-JNK/JNK and cleaved caspase-3. | [5] |
| This compound | OGD/R | SH-SY5Y | Not specified | Improved cell viability, reduced ROS and LDH levels. More potent inhibition of LDH release compared to Ligustilide. | [2] |
| Ligustilide | OGD | Primary neurons | 0.625-20 µmol/L | Increased cell viability and decreased LDH release, with optimal effects at 5 µmol/L. | [3] |
| Ligustilide | OGD/R | PC12 | Not specified | Promoted autophagy and protected against apoptosis via the LKB1-AMPK-mTOR signaling pathway. | [6] |
OGD/R: Oxygen-Glucose Deprivation/Reoxygenation; JNK: c-Jun N-terminal kinase; ROS: Reactive Oxygen Species; LDH: Lactate Dehydrogenase.
Mechanistic Insights: Signaling Pathways
Both this compound and Ligustilide exert their neuroprotective effects through the modulation of multiple signaling pathways involved in cell survival, apoptosis, and oxidative stress.
This compound
This compound has been shown to activate pro-survival pathways and inhibit apoptotic cascades. A key mechanism involves the upregulation of the Nrf2/HO-1 pathway, a critical cellular defense against oxidative stress. It also inhibits the JNK/caspase-3 pathway, which is centrally involved in apoptosis.
References
- 1. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective effect of ligustilide against ischaemia-reperfusion injury via up-regulation of erythropoietin and down-regulation of RTP801 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligustilide Improves Cognitive Impairment via Regulating the SIRT1/IRE1α/XBP1s/CHOP Pathway in Vascular Dementia Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of this compound against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Senkyunolide I: A Comparative Guide to its In Vivo Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Senkyunolide I against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is compiled from various studies to offer a comprehensive overview for researchers investigating novel anti-inflammatory agents.
Executive Summary
This compound, a natural phthalide, has demonstrated significant anti-inflammatory properties in various in vivo models. This guide summarizes the available quantitative data on its efficacy in models of systemic inflammation and visceral pain. Its performance is compared with the well-established NSAIDs, indomethacin and dexamethasone, in classic acute inflammation models. While direct head-to-head comparative studies are limited, this guide consolidates existing data to facilitate an informed assessment of this compound's potential as a therapeutic agent.
Data Presentation: In Vivo Anti-Inflammatory Efficacy
The following tables summarize the quantitative data from in vivo studies on this compound and standard anti-inflammatory drugs.
Table 1: Efficacy of this compound in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Sham | - | ~10 | ~5 | ~20 |
| CLP + DMSO (Control) | - | ~120 | ~45 | ~450 |
| CLP + this compound | 36 | ~60 | ~20 | ~200 |
CLP: Cecal Ligation and Puncture, a model for inducing sepsis. Data is approximated from graphical representation in the cited study.[1]
Table 2: Efficacy of this compound in Acetic Acid-Induced Writhing Test in Mice
| Treatment Group | Dose (mg/kg) | Outcome |
| This compound | 8, 16, 32 | Significantly elevated pain threshold and reduced the number of writhes.[2] |
Specific quantitative data on the number of writhes or percentage of inhibition was not available in the reviewed literature.
Table 3: Comparative Efficacy of Indomethacin in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Inhibition of Edema (%) at 3 hours |
| Indomethacin | 5 | Significant inhibition |
| Indomethacin | 10 | 54[3] |
Data compiled from multiple sources.[3][4]
Table 4: Comparative Efficacy of Dexamethasone in Xylene-Induced Ear Edema in Mice
| Treatment Group | Dose (mg/kg) | Inhibition of Edema (%) |
| Dexamethasone | 4 | 48[5] |
Data from a representative study.[5]
Experimental Protocols
1. Murine Sepsis Model (Cecal Ligation and Puncture - CLP)
-
Animals: Male C57BL/6 mice.
-
Procedure: Mice are anesthetized, and a midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured once with a needle. A small amount of feces is extruded to induce peritonitis. The abdominal cavity is then closed.
-
Treatment: this compound (36 mg/kg) or vehicle (DMSO) is administered intraperitoneally.
-
Data Collection: Blood samples are collected at specified time points to measure plasma levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.[1]
2. Acetic Acid-Induced Writhing Test
-
Animals: Mice.
-
Procedure: Thirty minutes after oral or intraperitoneal administration of the test compound or vehicle, mice are injected intraperitoneally with a 0.6% solution of acetic acid.
-
Data Collection: The number of writhes (a specific arching of the back, extension of the hind limbs, and contraction of the abdominal musculature) is counted for a set period (e.g., 20 minutes) following the acetic acid injection. A reduction in the number of writhes compared to the control group indicates an analgesic effect.[6][7]
3. Carrageenan-Induced Paw Edema
-
Animals: Rats or mice.
-
Procedure: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution is administered into the right hind paw of the animals.
-
Treatment: The test compound (e.g., Indomethacin) or vehicle is administered orally or intraperitoneally prior to the carrageenan injection.
-
Data Collection: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.[3][4][8][9]
4. Xylene-Induced Ear Edema
-
Animals: Mice.
-
Procedure: A fixed volume of xylene is topically applied to the anterior and posterior surfaces of one ear to induce inflammation.
-
Treatment: The test compound (e.g., Dexamethasone) or vehicle is administered orally or intraperitoneally prior to the xylene application.
-
Data Collection: After a specified time (e.g., 1 hour), the mice are sacrificed, and a circular section is removed from both the treated and untreated ears and weighed. The difference in weight between the two ear sections is taken as a measure of the edema. The percentage of inhibition is calculated by comparing the edema in the treated group to the control group.[5][10]
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epain.org [epain.org]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. The deleterious effect of xylene-induced ear edema in rats: Protective role of dexketoprofen trometamol transdermal invasomes via inhibiting the oxidative stress/NF-κB/COX-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Senkyunolide I in a Zebrafish Model of Neurodegeneration: A Proposed Efficacy Study
For Immediate Release
This guide provides a comparative overview of the potential efficacy of Senkyunolide I in a zebrafish model of neurodegeneration. As direct experimental data for this compound in this specific model is not yet available in published literature, this document outlines a proposed study, drawing comparisons with existing data on alternative neuroprotective compounds that have been evaluated in similar models. The experimental protocols and potential mechanisms of action are based on established methodologies and findings from related research.
Introduction to this compound and Neuroprotection
This compound is a bioactive phthalide primarily found in traditional Chinese medicines such as Ligusticum chuanxiong and Angelica sinensis.[1] Previous research has highlighted its potential neuroprotective properties, largely attributed to its anti-oxidative and anti-apoptotic activities.[2][3] Studies in rat models of focal cerebral ischemia-reperfusion injury have shown that this compound can reduce infarct volume, ameliorate neurological deficits, and inhibit caspase-3 activation.[2] Furthermore, in vitro studies using Neuro2a cells demonstrated that this compound protects against glutamate-induced neurotoxicity by regulating the JNK/caspase-3 signaling pathway.[1] While these findings are promising, its efficacy in a zebrafish model of neurodegeneration remains to be elucidated.
The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for studying neurodegenerative diseases and for high-throughput drug screening.[4][5] Its genetic tractability, rapid external development, and optical transparency make it ideal for in vivo imaging of neuronal changes.[4][6] Various models of neurodegeneration have been established in zebrafish, including those induced by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and 6-OHDA (6-hydroxydopamine), which mimic aspects of Parkinson's disease.[4][6]
Comparative Efficacy: A Proposed Analysis
This section outlines a proposed comparison of this compound with other compounds that have demonstrated neuroprotective effects in zebrafish models of neurodegeneration. The data for this compound is hypothetical and represents potential outcomes based on its known mechanisms of action.
Table 1: Comparative Efficacy of Neuroprotective Compounds in Zebrafish Models
| Compound | Zebrafish Model | Dosage/Concentration | Key Efficacy Endpoints | Reported Efficacy | Putative Mechanism of Action |
| This compound (Proposed) | MPTP-induced dopaminergic neuron loss | To be determined (e.g., 1-50 µM) | - Dopaminergic neuron count- Locomotor activity- Reactive Oxygen Species (ROS) levels- Apoptosis marker (e.g., Acridine Orange staining) | Hypothetical: Dose-dependent rescue of dopaminergic neurons and locomotor activity, reduction in ROS and apoptosis. | Anti-oxidation, Anti-apoptosis (inhibition of JNK/caspase-3 pathway)[1][2] |
| Lithium Chloride | Aβ42-induced Alzheimer's model | 1.5 mM | - Cognitive function- Tau hyperphosphorylation | Reversal of cognitive deficits and tau hyperphosphorylation[7][8] | Inhibition of GSK-3β |
| MAO-B Inhibitors (e.g., Rasagiline) | MPTP-induced Parkinson's model | Not specified | - Dyskinesia- Neuroprotection | Potential anti-dyskinetic and neuroprotective effects[8] | Inhibition of Monoamine Oxidase B |
| Cotinine | Scopolamine-induced memory impairment | Not specified | - Anxiety-like behavior- Memory impairment- Acetylcholinesterase (AChE) activity | Attenuation of anxiety and memory impairment, reduction in AChE activity[9] | Cholinergic system regulation |
Proposed Experimental Protocols
To evaluate the efficacy of this compound in a zebrafish model of neurodegeneration, the following experimental protocols are proposed:
Zebrafish Maintenance and MPTP-Induced Neurodegeneration Model
-
Zebrafish Line: Wild-type or transgenic lines, such as Tg(dat:EGFP), which express green fluorescent protein in dopaminergic neurons, will be used.
-
Husbandry: Zebrafish larvae will be raised at 28.5°C in E3 embryo medium.
-
Neurotoxin Exposure: At 3 days post-fertilization (dpf), larvae will be exposed to a pre-determined optimal concentration of MPTP (e.g., 250 µM) in E3 medium for 48 hours to induce dopaminergic neuron loss.
This compound Treatment
-
Compound Preparation: this compound will be dissolved in DMSO to create a stock solution and then diluted to final concentrations in E3 medium. The final DMSO concentration will be kept below 0.1%.
-
Treatment Groups:
-
Control (E3 medium with 0.1% DMSO)
-
MPTP only
-
MPTP + this compound (various concentrations)
-
This compound only (to test for toxicity)
-
-
Administration: Larvae will be co-incubated with MPTP and this compound for 48 hours.
Evaluation of Neuroprotective Efficacy
-
Dopaminergic Neuron Quantification: At 5 dpf, larvae will be fixed and whole-mount immunostaining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, will be performed. For Tg(dat:EGFP) lines, live imaging using fluorescence microscopy will be conducted. The number of dopaminergic neurons in specific brain regions (e.g., diencephalon) will be counted.
-
Locomotor Activity Assay: Larvae will be placed in a 96-well plate, and their swimming behavior will be tracked using an automated video analysis system. Total distance moved and velocity will be quantified.
-
Reactive Oxygen Species (ROS) Detection: Live larvae will be incubated with a ROS-sensitive fluorescent probe (e.g., DCFH-DA). The fluorescence intensity in the brain will be measured to quantify ROS levels.
-
Apoptosis Assay: Live larvae will be stained with Acridine Orange, which selectively stains apoptotic cells. The number of apoptotic cells in the brain will be quantified using fluorescence microscopy.
Visualizing Experimental Design and Potential Mechanisms
Experimental Workflow
Caption: Proposed experimental workflow for evaluating this compound.
Potential Signaling Pathway of this compound
References
- 1. Neuroprotective effects of this compound against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protects rat brain against focal cerebral ischemia-reperfusion injury by up-regulating p-Erk1/2, Nrf2/HO-1 and inhibiting caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances of Zebrafish in Neurodegenerative Disease: From Models to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zebrafish as a model organism for neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Advances of Zebrafish in Neurodegenerative Disease: From Models to Drug Discovery [frontiersin.org]
- 8. Advances of Zebrafish in Neurodegenerative Disease: From Models to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
Validating the Blood-Brain Barrier Permeability of Senkyunolide I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the blood-brain barrier (BBB) permeability of Senkyunolide I, a natural phthalide with significant potential as a therapeutic agent for cardio-cerebral vascular diseases. The ability of a compound to penetrate the BBB is a critical determinant of its efficacy in treating central nervous system (CNS) disorders. This document summarizes available experimental data, compares this compound's performance against alternatives, and provides detailed experimental protocols for validation.
Data Presentation: Quantitative Assessment of BBB Permeability
The primary challenge in CNS drug development is overcoming the highly selective BBB. A key metric for evaluating this is the brain-to-plasma concentration ratio, which indicates the extent of a compound's distribution into the brain.
This compound has demonstrated excellent BBB penetration in preclinical studies. In rats, the area under the curve (AUC) of this compound in the brain was 77.9% of that in the plasma, indicating substantial passage into the CNS.[1] This high ratio classifies it as a compound with significant brain accessibility, a desirable characteristic for neurotherapeutics. Furthermore, research indicates that this compound possesses significantly superior stability, solubility, and brain accessibility compared to its precursor, ligustilide.[1]
Table 1: In Vivo BBB Permeability of this compound
| Compound | Parameter | Value | Species | Classification |
|---|
| This compound | Brain AUC / Plasma AUC Ratio | 0.779 | Rat | High Permeability |
Classification is based on the common understanding in CNS drug development where a brain-to-plasma ratio > 0.5-1.0 is generally considered high.
Table 2: Standard Compound Classification in PAMPA-BBB Assays
| Compound | Typical Classification | Expected Papp (x 10-6 cm/s) |
|---|---|---|
| Caffeine | High Permeability | > 4.0 |
| Carbamazepine | Moderate Permeability | 2.0 - 4.0 |
| Atenolol | Low Permeability | < 2.0 |
Reference classifications are based on established PAMPA-BBB assay outcomes.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key in vitro and in vivo BBB permeability assays are provided below.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput method for predicting passive, transcellular permeability across the BBB.[2]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
BBB-specific lipid solution (e.g., 20% porcine brain lipid in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound and reference standards (e.g., caffeine, atenolol)
-
Plate shaker/stirrer
-
UV-Vis plate reader or LC-MS/MS system
Methodology:
-
Membrane Coating: Apply 5 µL of the BBB lipid solution to the membrane of each well in the filter plate. Allow the solvent to evaporate for at least 5 minutes.
-
Prepare Acceptor Plate: Fill each well of the 96-well acceptor plate with 300 µL of PBS (pH 7.4).
-
Prepare Donor Plate: Dissolve the test compound and standards in PBS to a final concentration (e.g., 100 µM). Add 300 µL of the compound solution to each well of the coated filter plate (this is now the donor plate).
-
Assemble the PAMPA Sandwich: Carefully place the donor filter plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor wells.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4 to 18 hours) with gentle shaking or stirring to reduce the aqueous boundary layer.[2]
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Papp: The apparent permeability is calculated using the following equation: Papp = [-ln(1 - CA/Ceq)] * (VD * VA) / ((VD + VA) * A * t) Where:
-
CA is the concentration in the acceptor well.
-
Ceq is the equilibrium concentration, calculated as (CDVD + CAVA) / (VD + VA).
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time in seconds.
-
This protocol describes a quantitative method to assess BBB permeability in mice or rats using a fluorescent tracer.
Objective: To determine the brain-to-plasma concentration ratio of a test compound or the extravasation of a tracer.
Materials:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)
-
This compound or other test compounds
-
Evans Blue dye (2% w/v in saline) or Sodium Fluorescein
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Heparinized saline
-
Brain homogenization buffer and equipment
-
Fluorometer or LC-MS/MS system
Methodology:
-
Compound Administration: Administer this compound to the animals via the desired route (e.g., intravenous or oral).
-
Tracer Injection (for permeability integrity): At a terminal time point, inject Evans Blue dye (4 mL/kg) via the tail vein. Allow the dye to circulate for 60 minutes.[3]
-
Anesthesia and Perfusion: Deeply anesthetize the animal. Perform a transcardial perfusion with heparinized saline to remove the tracer and compound from the cerebral vasculature.
-
Tissue Collection: Euthanize the animal and immediately dissect the brain. Collect a trunk blood sample and process it to obtain plasma.
-
Quantification (Compound):
-
Weigh the brain tissue and homogenize it.
-
Extract this compound from the brain homogenate and plasma using an appropriate solvent precipitation or liquid-liquid extraction method.
-
Analyze the concentrations in the brain and plasma samples using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma concentration ratio.
-
-
Quantification (Tracer Extravasation):
-
For Evans Blue, weigh the brain tissue and incubate it in formamide for 24-48 hours to extract the dye.
-
Measure the absorbance of the formamide supernatant at 620 nm.
-
Quantify the amount of dye extravasated into the brain parenchyma against a standard curve. A visible blue staining of the brain indicates a breach in BBB integrity.[3]
-
Mandatory Visualizations
The following diagram illustrates a typical workflow for evaluating the BBB permeability of a novel compound like this compound.
References
- 1. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating blood–brain barrier penetration and neurotoxicity of natural products for central nervous system drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Improves Septicemia‐Induced Brain Dysfunction via Regulating Nrf2 and Astrocyte Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Senkyunolide I and Other Natural Neuroprotective Compounds
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents for neurodegenerative diseases, natural compounds have emerged as a promising frontier. Their inherent bioactivity and diverse chemical structures offer a rich source for drug discovery. This guide provides a detailed head-to-head comparison of Senkyunolide I, a key bioactive component of Ligusticum chuanxiong and Angelica sinensis, with other well-established natural neuroprotective compounds: Curcumin, Resveratrol, and Ginsenoside Rg1. This objective analysis, supported by experimental data, aims to inform researchers and drug development professionals on their relative efficacy and mechanisms of action.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective potential of these compounds has been evaluated in various in vitro and in vivo models of neuronal injury. While direct comparative studies are limited, this section synthesizes available data to provide a relative assessment of their efficacy.
Table 1: In Vitro Neuroprotection Against Oxidative Stress and Excitotoxicity
| Compound | Model | Assay | Concentration | Results | Reference |
| This compound | Glutamate-induced neurotoxicity in Neuro2a cells | WST-1 Cell Viability | 10, 20, 40 µM | Increased cell viability significantly in a dose-dependent manner. | [1] |
| Annexin V-FITC/PI | 40 µM | Significantly reduced apoptosis rate. | [1] | ||
| Curcumin | Aβ25-35-induced toxicity in cortical neurons | MTT Assay | 10 µM | Prevented Aβ-induced cell toxicity and reduced ROS generation. | [2] |
| LPS-stimulated BV2 microglial cells | Nitric Oxide (NO) Assay | 10–20 µM | Markedly decreased iNOS expression and NO release. | [3] | |
| Resveratrol | OGD/R in SH-SY5Y cells | Cell Survival Assay | 10 µM | Significantly rescued cell survival. | [4] |
| Aβ-induced toxicity in PC12 cells | Cell Apoptosis Assay | Not specified | Inhibited Aβ-induced cell apoptosis through upregulation of SIRT1. | [5] | |
| Ginsenoside Rg1 | OGD/R-treated PC12 cells | MTT Assay | 0.01, 0.1, 1.0 µM | Improved PC12 cell viability in a dose-dependent manner. | [6] |
| LDH Release Assay | 0.1, 1.0 µM | Significantly decreased LDH release. | [6] |
Table 2: In Vivo Neuroprotection in Animal Models of Cerebral Ischemia
| Compound | Model | Dosage | Key Findings | Reference |
| This compound | Rat MCAO model | 36 and 72 mg/kg, i.v. | Ameliorated neurological injury, reduced cerebral infarct volume, decreased MDA content, and increased SOD activity. | [7] |
| Curcumin | Rat MCAO model | 10-400 mg/kg | Significantly alleviated brain injury. | [8] |
| Resveratrol | Mouse AD model | 350 mg/kg | Effectively prevents the activation of microglia in the brain. | [9] |
| Ginsenoside Rg1 | Rat MCAO model | Not specified | Improved neurological injury, attenuated blood-brain barrier disruption, and downregulated aquaporin 4 expression. | [10] |
| SAMP8 mice (AD model) | 30 and 60 µmol/kg | Significantly improved discrimination index and shortened escape latency in Morris water maze test. | [11] |
Mechanisms of Action: A Look at the Signaling Pathways
The neuroprotective effects of these compounds are mediated through the modulation of various signaling pathways involved in cell survival, apoptosis, inflammation, and oxidative stress.
This compound
This compound primarily exerts its neuroprotective effects through the activation of the Nrf2/ARE pathway and inhibition of apoptosis.[7][12] It upregulates the phosphorylation of Erk1/2, leading to the nuclear translocation of Nrf2 and subsequent expression of antioxidant enzymes like HO-1.[7] It also inhibits the mitochondrial apoptotic pathway by modulating the Bcl-2/Bax ratio and inhibiting the cleavage of caspase-3 and caspase-9.[7] Furthermore, it has been shown to attenuate JNK/caspase-3 activation in response to glutamate-induced neurotoxicity.[1]
Curcumin
Curcumin's neuroprotective actions are multifaceted, involving antioxidant, anti-inflammatory, and anti-protein aggregation properties.[13] It modulates several signaling pathways, including the Nrf2-ARE pathway to enhance antioxidant defenses.[3] Curcumin also inhibits the pro-inflammatory NF-κB signaling pathway and downregulates the expression of inflammatory mediators.[3][14] Furthermore, it can modulate the PI3K/Akt pathway, which is crucial for neuronal survival.[15]
Resveratrol
Resveratrol is known to activate Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and longevity, which plays a crucial role in its neuroprotective effects.[9] Activation of SIRT1 can lead to the deacetylation of various substrates, resulting in reduced neuroinflammation and apoptosis.[5][9] Resveratrol also activates the AMPK signaling pathway, which is involved in energy homeostasis and can modulate autophagy to clear aggregated proteins.[5] Additionally, it exhibits antioxidant properties by activating the Nrf2 pathway.[5]
Ginsenoside Rg1
Ginsenoside Rg1 exerts neuroprotection through multiple mechanisms, including the activation of the PKA/CREB signaling pathway, which is important for synaptic plasticity and neuronal survival.[16] It also modulates the Nrf2/ARE pathway to combat oxidative stress.[6] Furthermore, Ginsenoside Rg1 has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway and can regulate the PI3K/Akt pathway.[17][18]
Experimental Protocols
Standardized experimental models are crucial for the reliable evaluation of neuroprotective compounds. Below are outlines of key in vitro and in vivo protocols frequently employed in this research area.
In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in SH-SY5Y Cells
This model mimics the conditions of cerebral ischemia-reperfusion injury in a cell culture system.
Protocol:
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells in standard culture medium until they reach 70-80% confluency.
-
OGD Induction:
-
Wash the cells twice with glucose-free Dulbecco's Modified Eagle's Medium (DMEM).
-
Replace the medium with glucose-free DMEM and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) at 37°C for a specified duration (typically 2-4 hours).
-
-
Reperfusion:
-
Remove the cells from the hypoxic chamber and replace the glucose-free DMEM with complete, glucose-containing culture medium.
-
Return the cells to a normoxic incubator (95% air, 5% CO2) at 37°C for a specified reperfusion period (typically 24 hours).
-
-
Analysis: Following reperfusion, assess cell viability (MTT or LDH assay), apoptosis (Annexin V/PI staining, caspase activity assays), and protein expression of key signaling molecules (Western blot).
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia.
Protocol:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.
-
Surgical Procedure:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a nylon monofilament suture through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA). The duration of occlusion typically ranges from 60 to 120 minutes.
-
-
Reperfusion: After the desired period of ischemia, gently withdraw the filament to allow for reperfusion.
-
Post-operative Care and Evaluation:
-
Suture the incision and allow the animal to recover.
-
At 24 hours or other specified time points post-reperfusion, assess neurological deficits using a standardized scoring system.
-
Euthanize the animal and harvest the brain to measure the infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Perform biochemical assays (e.g., for malondialdehyde and superoxide dismutase) and histological analysis on brain tissue.
-
Conclusion
This compound, Curcumin, Resveratrol, and Ginsenoside Rg1 all demonstrate significant neuroprotective properties through various, often overlapping, mechanisms of action. This compound shows strong potential, particularly through its potent activation of the Nrf2 antioxidant pathway and inhibition of apoptosis. Curcumin and Resveratrol offer broader therapeutic actions, including potent anti-inflammatory effects. Ginsenoside Rg1 exhibits robust neuroprotection, especially in the context of improving cognitive function.
The choice of compound for further investigation will depend on the specific pathological context of the neurodegenerative disease being targeted. Direct, standardized comparative studies are warranted to definitively establish the relative potency of these promising natural compounds and to guide the development of novel neuroprotective therapies. This guide provides a foundational framework for researchers to navigate the current landscape of natural neuroprotective agents and to design future studies aimed at translating these findings into clinical applications.
References
- 1. Neuroprotective effects of this compound against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Neuroprotective Role of Curcumin: From Molecular Pathways to Clinical Translation—A Narrative Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Neuroprotective effects of resveratrol in Alzheimer disease pathology [frontiersin.org]
- 6. Ginsenoside Rg1 protects against ischemic/reperfusion-induced neuronal injury through miR-144/Nrf2/ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness [mdpi.com]
- 8. Neuroprotective Effect for Cerebral Ischemia by Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Properties of Resveratrol and Its Derivatives—Influence on Potential Mechanisms Leading to the Development of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ginsenoside Rg1 provides neuroprotection against blood brain barrier disruption and neurological injury in a rat model of cerebral ischemia/reperfusion through downregulation of aquaporin 4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound prevent chondrocytes from oxidative stress through Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective Potential of Curcumin in Neurodegenerative Diseases: Clinical Insights Into Cellular and Molecular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. alzdiscovery.org [alzdiscovery.org]
- 17. Ginsenoside Rg1: A Neuroprotective Natural Dammarane‐Type Triterpenoid Saponin With Anti‐Depressive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular signaling of ginsenosides Rb1, Rg1, and Rg3 and their mode of actions - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Senkyunolide I's Therapeutic Targets: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data to confirm the therapeutic targets of Senkyunolide I, a bioactive phthalide with known neuroprotective, anti-inflammatory, and anti-fibrotic properties. A key focus is placed on the use of knockout and knockdown models to validate these targets, offering a powerful approach for modern drug development. While this compound has been shown to modulate several signaling pathways, including NF-κB, ERK, and STAT3, this guide will focus on targets where genetic validation has been explicitly demonstrated in the literature.
Unveiling Therapeutic Targets: The Power of Genetic Validation
The use of knockout (KO) and knockdown models is instrumental in unequivocally linking a drug's therapeutic effect to a specific molecular target. By observing a diminished or abolished effect of a compound in an animal or cell model lacking the target protein, researchers can confirm a direct mechanism of action. This guide delves into the evidence supporting the therapeutic targets of this compound through this lens.
Validated Target: Vitamin D Receptor (VDR)
Recent studies have identified the Vitamin D Receptor (VDR) as a direct therapeutic target of this compound in the context of liver fibrosis. The complete abolition of the anti-fibrotic effects of this compound following VDR knockdown confirms its strict dependence on this receptor[1][2][3].
Signaling Pathway of this compound (SI) via VDR in Hepatic Stellate Cells (HSCs)
Caption: this compound acts as a VDR agonist to suppress liver fibrosis.
Implicated Target: Nuclear factor erythroid 2-related factor 2 (Nrf2)
The Nrf2 pathway, a critical regulator of cellular antioxidant responses, is strongly implicated as a therapeutic target of this compound, particularly in the context of neuroprotection. Studies have shown that this compound upregulates Nrf2 and its downstream targets like HO-1[4][5]. Furthermore, research on sepsis-associated encephalopathy suggests that the protective effects of this compound are mediated through Nrf2[5][6][7]. While these studies provide compelling evidence, direct quantitative data from Nrf2 knockout models treated with this compound is needed for definitive confirmation.
Experimental Workflow for Target Validation Using Knockout Models
Caption: Workflow for validating a therapeutic target using knockout mice.
Quantitative Data Summary
The following table summarizes hypothetical data based on the expected outcomes of treating wild-type and Nrf2 knockout mice with this compound in a model of cerebral ischemia-reperfusion injury.
| Parameter | Wild-Type (WT) + Vehicle | WT + this compound | Nrf2 KO + Vehicle | Nrf2 KO + this compound |
| Neurological Deficit Score | 3.5 ± 0.4 | 1.5 ± 0.3 | 3.6 ± 0.5 | 3.4 ± 0.4 |
| Infarct Volume (mm³) | 150 ± 20 | 70 ± 15 | 155 ± 22 | 148 ± 18 |
| Brain Edema (%) | 4.2 ± 0.5 | 2.1 ± 0.3 | 4.5 ± 0.6 | 4.3 ± 0.5 |
| Nrf2 Nuclear Translocation (fold change) | 1.0 | 3.5 ± 0.6 | N/A | N/A |
| HO-1 Expression (fold change) | 1.0 | 4.2 ± 0.7 | 0.9 ± 0.2 | 1.1 ± 0.3 |
Data are presented as mean ± SD. This table is illustrative and based on expected outcomes from published literature.
Comparison with Alternative Therapeutic Strategies
| Target Pathway | This compound | Alternative Compounds | Mechanism of Action | Model System |
| VDR Signaling | Agonist | Calcitriol | Natural VDR agonist | CCl4-induced fibrotic mice |
| Nrf2 Pathway | Activator | Dimethyl Fumarate (DMF) | Covalent modification of Keap1 | Traumatic brain injury mouse model[8] |
| Sulforaphane | Covalent modification of Keap1 | LPS-stimulated macrophages[9] | ||
| STAT3 Signaling | Inhibitor of phosphorylation | Stattic | Small molecule inhibitor of STAT3 activation | Mouse embryonic fibroblasts[10] |
| NF-κB Signaling | Inhibitor | BAY 11-7082 | IKKβ inhibitor | Porcine epithelial cells[11] |
| ERK Signaling | Modulator of phosphorylation | PD98059 | MEK1 inhibitor | Porcine epithelial cells[11] |
Detailed Experimental Protocols
Generation of Nrf2 Knockout Mice
Nrf2 knockout mice can be generated using CRISPR/Cas9 technology or by obtaining established lines from repositories like The Jackson Laboratory (e.g., B6.129X1-Nfe2l2tm1Ywk/J)[12]. The general procedure involves:
-
Design and Synthesis of Guide RNAs (gRNAs): gRNAs targeting a critical exon of the Nfe2l2 gene are designed.
-
Preparation of Cas9 and gRNAs: Cas9 mRNA and the synthesized gRNAs are prepared for microinjection.
-
Microinjection: The Cas9/gRNA mixture is microinjected into the pronuclei of fertilized mouse eggs.
-
Embryo Transfer: The injected embryos are transferred into pseudopregnant female mice.
-
Genotyping: Offspring are genotyped by PCR and sequencing to identify founders with the desired gene knockout.
-
Breeding: Founder mice are bred to establish a homozygous Nrf2 knockout colony[13][14][15].
Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)
This protocol is adapted from standard procedures for detecting phosphorylated proteins[16][17][18][19][20].
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (e.g., Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., GAPDH or β-actin) for normalization.
Chromatin Immunoprecipitation (ChIP) for NF-κB
This protocol provides a general workflow for assessing NF-κB binding to target gene promoters[21][22][23][24][25].
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for an NF-κB subunit (e.g., p65).
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA from the immunoprecipitated samples.
-
Analysis: Use quantitative PCR (qPCR) with primers for the promoter regions of known NF-κB target genes to quantify the amount of bound DNA.
Assessment of Neuroprotection in a Mouse Model of Cerebral Ischemia
This protocol outlines a common method for evaluating the neuroprotective effects of a compound in a mouse model of stroke[10][26][27][28][29].
-
Animal Model: Induce focal cerebral ischemia in mice, for example, by transient middle cerebral artery occlusion (tMCAO).
-
Treatment: Administer this compound or vehicle to the mice at a predetermined time point relative to the ischemic insult.
-
Neurological Deficit Scoring: At 24 or 48 hours post-ischemia, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
Infarct Volume Measurement: Euthanize the mice and section the brains. Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct area white. Quantify the infarct volume using image analysis software.
-
Brain Edema Measurement: Measure brain water content by comparing the wet and dry weights of the brain hemispheres.
-
Histological and Molecular Analysis: Perform histological staining (e.g., H&E) and molecular analyses (e.g., western blotting for apoptotic markers) on brain tissue to further assess neuronal damage and the underlying mechanisms of neuroprotection.
References
- 1. This compound suppresses hepatic stellate cell activation and liver fibrosis by reprogramming VDR-dependent fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses hepatic stellate cell activation and liver fibrosis by reprogramming VDR-dependent fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound protects rat brain against focal cerebral ischemia-reperfusion injury by up-regulating p-Erk1/2, Nrf2/HO-1 and inhibiting caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Improves Septicemia-Induced Brain Dysfunction via Regulating Nrf2 and Astrocyte Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Improves Septicemia‐Induced Brain Dysfunction via Regulating Nrf2 and Astrocyte Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Improves Septicemia‐Induced Brain Dysfunction via Regulating Nrf2 and Astrocyte Activity. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Investigation into Efficacy and Mechanisms of Neuroprotection of Ashwagandha Root Extract and Water-Soluble Coenzyme Q10 in a Transgenic Mouse Model of Alzheimer’s Disease [mdpi.com]
- 11. scienceopen.com [scienceopen.com]
- 12. 017009 - Nrf2[-] Strain Details [jax.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Generation of NRF2 Knockout iPSC Clones Using CRISPR/Cas9 Editing - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Knockout of the Transcription Factor Nrf2: Effects on Testosterone Production by Aging Mouse Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 17. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Chromatin immunoprecipitation analysis of NFκB transcriptional regulation by nuclear IκBα in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Analysis of NF-κB Activation in Mouse Intestinal Epithelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 25. Assessing Sites of NF-κB DNA Binding Using Chromatin Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 26. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. preprints.org [preprints.org]
- 29. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
